Heptanol, (dimethylamino)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
597578-32-0 |
|---|---|
Molecular Formula |
C9H21NO |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
1-(dimethylamino)heptan-1-ol |
InChI |
InChI=1S/C9H21NO/c1-4-5-6-7-8-9(11)10(2)3/h9,11H,4-8H2,1-3H3 |
InChI Key |
UYIPYDFMIUXXIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(N(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (Dimethylamino)heptanol: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (dimethylamino)heptanol isomers. Due to the limited publicly available data on specific isomers of (dimethylamino)heptanol, this guide focuses on providing a foundational understanding based on related compounds and general principles of amino alcohols, a class of compounds with significant interest in medicinal chemistry.
Chemical Structure and Isomerism
(Dimethylamino)heptanol encompasses a group of structural isomers with the molecular formula C₉H₂₁NO. These compounds feature a seven-carbon heptane backbone substituted with both a dimethylamino group (-N(CH₃)₂) and a hydroxyl group (-OH). The relative positions of these two functional groups along the heptane chain give rise to a variety of isomers, each with potentially unique chemical and physical properties.
The primary isomers of interest are the simple, acyclic forms where both functional groups are attached to the heptane chain. Examples include:
-
7-(Dimethylamino)heptan-1-ol: The dimethylamino group is at one end of the chain, and the hydroxyl group is at the other.
-
1-(Dimethylamino)heptan-2-ol: The dimethylamino group is at the C1 position, and the hydroxyl group is at the C2 position.
-
2-(Dimethylamino)heptan-1-ol: The hydroxyl group is at the C1 position, and the dimethylamino group is at the C2 position.
The systematic naming of these isomers indicates the locants of the dimethylamino and hydroxyl groups on the heptane chain.
Physicochemical Properties
Quantitative physicochemical data for specific (dimethylamino)heptanol isomers is not extensively documented in publicly accessible literature. However, we can infer general properties based on the behavior of similar amino alcohols and long-chain alcohols.
| Property | 7-(Dimethylamino)heptan-1-ol (Predicted/Analogous Data) | 1-(Dimethylamino)heptan-2-ol (Predicted/Analogous Data) | 2-(Dimethylamino)heptan-1-ol (Predicted/Analogous Data) |
| Molecular Formula | C₉H₂₁NO | C₉H₂₁NO | C₉H₂₁NO |
| Molecular Weight | 159.27 g/mol | 159.27 g/mol | 159.27 g/mol |
| Boiling Point | Data not available | Data not available | Data not available |
| Melting Point | Data not available | Data not available | Data not available |
| Density | Data not available | Data not available | Data not available |
| Solubility | Expected to be slightly soluble in water, with good solubility in organic solvents. | Expected to be slightly soluble in water, with good solubility in organic solvents. | Expected to be slightly soluble in water, with good solubility in organic solvents. |
| pKa | The tertiary amine would have a pKa in the range of 9-10. | The tertiary amine would have a pKa in the range of 9-10. | The tertiary amine would have a pKa in the range of 9-10. |
Note: The data in this table is largely predictive and based on the properties of analogous compounds. Experimental determination is required for accurate values.
Synthesis of (Dimethylamino)heptanol Isomers
The synthesis of (dimethylamino)heptanol isomers can be approached through several established organic chemistry methodologies. The choice of synthetic route will depend on the desired isomer and the availability of starting materials.
General Synthetic Strategies
A common and versatile method for the synthesis of amino alcohols is the ring-opening of epoxides with amines. This reaction is typically regioselective and can be used to produce a variety of β-amino alcohols.
Another general approach involves the reductive amination of a suitable keto-alcohol or the alkylation of an amino alcohol . For instance, a primary or secondary aminoheptanol could be N-methylated to introduce the dimethylamino group.
Illustrative Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for preparing a (dimethylamino)heptanol isomer, highlighting key steps and decision points.
Caption: Generalized synthetic routes to (dimethylamino)heptanol isomers.
Experimental Protocol: N-methylation of an Amino Alcohol (General Procedure)
This protocol describes a general method for the N-methylation of a primary or secondary amino alcohol to a tertiary dimethylamino alcohol using formaldehyde and a reducing agent, a process known as the Eschweiler-Clarke reaction.
Materials:
-
Aminoheptanol isomer
-
Formaldehyde (37% aqueous solution)
-
Formic acid (or other reducing agent like sodium borohydride)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aminoheptanol isomer.
-
Add an excess of aqueous formaldehyde solution.
-
Slowly add formic acid to the mixture. The reaction is often exothermic and may require cooling.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and make it basic by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (dimethylamino)heptanol product.
-
Purify the crude product by distillation or column chromatography as needed.
Spectroscopic Characterization
Spectroscopic data for specific (dimethylamino)heptanol isomers is scarce. However, the expected spectral features can be predicted based on the functional groups present.
-
¹H NMR: The spectrum would show characteristic signals for the N-methyl protons (a singlet around 2.2-2.5 ppm), protons on the carbon bearing the hydroxyl group (a multiplet), and the aliphatic protons of the heptane chain.
-
¹³C NMR: The spectrum would display nine distinct carbon signals, including those corresponding to the N-methyl groups, the carbon attached to the hydroxyl group, the carbon attached to the dimethylamino group, and the remaining carbons of the heptane chain.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the alcohol (around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹), and C-N stretching of the tertiary amine.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including alpha-cleavage adjacent to the nitrogen and oxygen atoms.
Potential Biological Activity and Signaling Pathways
While specific biological activities of simple (dimethylamino)heptanol isomers are not well-documented, the broader class of amino alcohols is known to possess a wide range of pharmacological properties.
Known Activities of Amino Alcohols
Amino alcohols are key structural motifs in many pharmaceuticals. Their biological effects are diverse and include:
-
Beta-Adrenergic Receptor Blockade: Many beta-blockers, used to treat cardiovascular conditions, are amino alcohols.
-
Antimicrobial and Antifungal Activity: Certain amino alcohols have shown efficacy against various bacteria and fungi.
-
Antimalarial Activity: Quinine and related antimalarial drugs are based on an amino alcohol structure.
Potential Signaling Pathway Interactions
Given the structural similarities to known bioactive molecules, it is plausible that (dimethylamino)heptanol isomers could interact with various biological signaling pathways. A hypothetical interaction is illustrated below.
physical and chemical properties of 3-(dimethylamino)heptan-1-ol
This technical guide provides a detailed overview of the known and predicted physical and chemical properties of 3-(dimethylamino)heptan-1-ol. Due to the limited availability of experimental data for this specific compound in publicly accessible databases, this report incorporates data from closely related analogs and computational predictions to offer a comprehensive profile. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Identifiers
Molecular Formula: C₉H₂₁NO
Molecular Weight: 159.27 g/mol
IUPAC Name: 3-(dimethylamino)heptan-1-ol
Canonical SMILES: CCCCC(N(C)C)CCO
InChI Key: Not available.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 159.27 g/mol | Computed |
| XLogP3-AA (Lipophilicity) | 1.9 | Predicted[1] |
| Hydrogen Bond Donor Count | 1 | Predicted[1] |
| Hydrogen Bond Acceptor Count | 2 | Predicted[1] |
| Rotatable Bond Count | 6 | Predicted[1] |
| Exact Mass | 159.162314205 Da | Computed |
| Monoisotopic Mass | 159.162314205 Da | Computed |
| Topological Polar Surface Area | 23.5 Ų | Predicted |
| Heavy Atom Count | 11 | Computed |
| Complexity | 104 | Predicted |
Chemical Properties and Reactivity
The chemical behavior of 3-(dimethylamino)heptan-1-ol is dictated by its two primary functional groups: a tertiary amine and a primary alcohol.
-
Basicity: The lone pair of electrons on the nitrogen atom of the dimethylamino group confers basic properties to the molecule. It can readily react with acids to form ammonium salts.
-
Nucleophilicity: The nitrogen atom is also nucleophilic and can participate in reactions with various electrophiles.
-
Alcohol Reactivity: The primary alcohol group can undergo typical alcohol reactions, including:
-
Oxidation: Oxidation can yield the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions.
-
Esterification: Reaction with carboxylic acids or their derivatives will form esters.
-
Etherification: Conversion to ethers is possible through reactions such as the Williamson ether synthesis.
-
Substitution: The hydroxyl group can be substituted by halides using appropriate halogenating agents.
-
Experimental Protocols
Specific experimental protocols for the synthesis, purification, or analysis of 3-(dimethylamino)heptan-1-ol are not detailed in the scientific literature. However, general synthetic strategies for related amino alcohols can be inferred.
A plausible synthetic route could involve the reductive amination of a corresponding keto-alcohol or the reaction of a suitable epoxide with dimethylamine.
Hypothetical Synthetic Workflow:
Caption: Hypothetical workflow for the synthesis of 3-(dimethylamino)heptan-1-ol.
Biological Activity and Signaling Pathways
There is no information available in scientific literature or databases regarding the biological activity or involvement of 3-(dimethylamino)heptan-1-ol in any signaling pathways. Compounds containing both amine and alcohol functionalities can exhibit a wide range of biological activities, but specific data for this molecule is absent.
Spectral Data
Experimentally determined spectral data (NMR, IR, MS) for 3-(dimethylamino)heptan-1-ol are not publicly available.
Safety and Handling
Safety and handling information for 3-(dimethylamino)heptan-1-ol is not available. Based on the functional groups, it should be handled with the standard precautions for organic amines and alcohols. It may be irritating to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
References
A Technical Guide to the Synthesis and Characterization of Novel (Dimethylamino)heptanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of novel (dimethylamino)heptanol isomers. This document outlines detailed experimental protocols, predicted analytical data, and illustrates key workflows and biological pathways to facilitate further research and development in this area.
Introduction
Amino alcohols are a critical class of organic compounds that feature both an amine and an alcohol functional group. Their structural versatility and ability to interact with biological targets have made them valuable scaffolds in medicinal chemistry. The (dimethylamino)heptanol isomers, in particular, represent a promising, yet underexplored, area of chemical space. The presence of the tertiary amine and the hydroxyl group on a seven-carbon chain allows for a multitude of structural and stereoisomers, each with potentially unique physicochemical and pharmacological properties.
This guide will focus on the synthesis and characterization of two representative isomers: 1-(Dimethylamino)heptan-2-ol and 7-(Dimethylamino)heptan-1-ol . The methodologies presented can be adapted for the synthesis of other isomers.
Synthesis of (Dimethylamino)heptanol Isomers
A versatile and efficient method for the synthesis of (dimethylamino)heptanol isomers is a two-step process involving the ring-opening of an appropriate epoxide with an amine, followed by methylation of the resulting primary or secondary amine.
General Synthetic Scheme
A general route to vicinal (dimethylamino)heptanol isomers involves the reaction of a terminal epoxide with dimethylamine. For isomers where the functional groups are not vicinal, a multi-step synthesis can be employed, starting from a suitable difunctionalized heptane derivative.
Experimental Protocols
Protocol 1: Synthesis of 1-(Dimethylamino)heptan-2-ol
This protocol details the synthesis of a vicinal amino alcohol through the ring-opening of an epoxide.
Step 1: Synthesis of 1,2-Epoxyheptane
-
Materials: 1-Heptene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 1-heptene (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the flask over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,2-epoxyheptane.
-
Step 2: Synthesis of 1-(Dimethylamino)heptan-2-ol
-
Materials: 1,2-Epoxyheptane, dimethylamine (40% solution in water), ethanol, diethyl ether, saturated sodium chloride solution, anhydrous potassium carbonate.
-
Procedure:
-
In a sealed tube, combine 1,2-epoxyheptane (1 equivalent) and an excess of 40% aqueous dimethylamine solution (5 equivalents) in ethanol.
-
Heat the mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(dimethylamino)heptan-2-ol.
-
Protocol 2: Synthesis of 7-(Dimethylamino)heptan-1-ol
This protocol involves the N,N-dimethylation of a primary amino alcohol.
Step 1: Synthesis of 7-Aminoheptan-1-ol
-
This starting material can be synthesized via several routes, for instance, by the reduction of 7-azidoheptan-1-ol or the Gabriel synthesis from 7-bromoheptan-1-ol.
Step 2: Synthesis of 7-(Dimethylamino)heptan-1-ol
-
Materials: 7-Aminoheptan-1-ol, formaldehyde (37% in water), formic acid, deionized water, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure (Eschweiler-Clarke Reaction):
-
To a solution of 7-aminoheptan-1-ol (1 equivalent) in deionized water, add formaldehyde (2.5 equivalents).
-
Slowly add formic acid (2.5 equivalents) to the mixture at 0 °C.
-
Heat the reaction mixture to reflux (100 °C) and maintain for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and basify with saturated sodium bicarbonate solution until pH > 8.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 7-(dimethylamino)heptan-1-ol.
-
Characterization of Novel Isomers
The synthesized (dimethylamino)heptanol isomers are characterized by a suite of analytical techniques to confirm their structure and purity.
Predicted Analytical Data
The following tables summarize the predicted quantitative data for the characterization of the two target isomers.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1-(Dimethylamino)heptan-2-ol | 3.65 - 3.55 | m | 1H | CH-OH |
| 2.30 - 2.15 | m | 2H | CH₂-N | |
| 2.25 | s | 6H | N(CH₃)₂ | |
| 1.50 - 1.20 | m | 8H | (CH₂)₄ | |
| 0.88 | t | 3H | CH₃ | |
| 7-(Dimethylamino)heptan-1-ol | 3.64 | t | 2H | CH₂-OH |
| 2.28 | t | 2H | CH₂-N | |
| 2.22 | s | 6H | N(CH₃)₂ | |
| 1.60 - 1.25 | m | 10H | (CH₂)₅ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| 1-(Dimethylamino)heptan-2-ol | 68.5 (CH-OH), 65.0 (CH₂-N), 45.5 (N(CH₃)₂), 33.0, 29.5, 25.8, 22.7 (alkyl CH₂), 14.1 (CH₃) |
| 7-(Dimethylamino)heptan-1-ol | 62.9 (CH₂-OH), 59.5 (CH₂-N), 45.4 (N(CH₃)₂), 32.8, 29.3, 27.2, 27.0, 26.8 (alkyl CH₂) |
Table 3: Predicted IR and Mass Spectrometry Data
| Compound | IR Absorption Bands (cm⁻¹) | Mass Spectrometry (m/z) |
| 1-(Dimethylamino)heptan-2-ol | 3400 (br, O-H), 2950-2850 (C-H), 1260 (C-N) | 159 (M⁺), 58 ([CH₂=N(CH₃)₂]⁺, base peak) |
| 7-(Dimethylamino)heptan-1-ol | 3350 (br, O-H), 2930-2850 (C-H), 1250 (C-N) | 159 (M⁺), 58 ([CH₂=N(CH₃)₂]⁺, base peak) |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
Samples are dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
-
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Liquid samples are analyzed as a thin film on NaCl plates.
-
Absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
-
The molecular ion peak (M⁺) and major fragmentation patterns are analyzed to confirm the molecular weight and structure.
Visualizations
The following diagrams illustrate the synthetic and characterization workflows, as well as a potential biological signaling pathway that could be modulated by these novel compounds.
Potential Biological Significance
Amino alcohols have been shown to possess a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The Toll-like receptor 4 (TLR4) signaling pathway is a key component of the innate immune system, and its overactivation can lead to chronic inflammatory conditions. Small molecules that can inhibit this pathway are of significant interest in drug development. The (dimethylamino)heptanol isomers, with their amphiphilic nature, may interact with protein complexes in the TLR4 signaling cascade, such as the MyD88 adapter protein, potentially disrupting downstream signaling and reducing the production of inflammatory cytokines. Further biological evaluation of these novel compounds is warranted to explore their therapeutic potential.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of novel (dimethylamino)heptanol isomers. The detailed protocols and predicted analytical data serve as a valuable resource for researchers in the field. The potential for these compounds to modulate key biological pathways, such as TLR4 signaling, highlights their promise as lead structures for the development of new therapeutic agents. Future work should focus on the synthesis of a broader range of isomers, including stereoisomers, and comprehensive biological screening to elucidate their structure-activity relationships.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Isomers of (Dimethylamino)heptanol
This technical guide provides a comprehensive overview of the isomers of (dimethylamino)heptanol, a class of chemical compounds with potential applications in various scientific and pharmaceutical domains. The document details the structural diversity of these isomers, their physicochemical properties, established synthesis protocols, and known biological activities. Particular emphasis is placed on presenting quantitative data in a clear, tabular format, providing detailed experimental methodologies, and illustrating relevant biological pathways and experimental workflows using standardized diagrams.
Introduction to (Dimethylamino)heptanol Isomers
(Dimethylamino)heptanol encompasses a range of structural isomers characterized by a seven-carbon heptane backbone substituted with one hydroxyl (-OH) group and one dimethylamino (-N(CH3)2) group. The precise positioning of these two functional groups along the heptane chain gives rise to a multitude of constitutional and stereoisomers, each with potentially unique chemical and biological properties.
The nomenclature for these isomers typically follows IUPAC conventions, specifying the locants (positions) of the dimethylamino and hydroxyl groups on the heptane chain. For instance, 7-(dimethylamino)heptan-1-ol indicates that the dimethylamino group is attached to the seventh carbon and the hydroxyl group to the first carbon of a linear heptane chain. The inherent chirality at certain carbon centers further expands the isomeric landscape, leading to various enantiomers and diastereomers.
This guide will focus on isomers for which experimental data and protocols have been reported in the scientific literature, providing a foundational resource for researchers engaged in their study or application.
Physicochemical Properties of (Dimethylamino)heptanol Isomers
The physicochemical properties of (dimethylamino)heptanol isomers are crucial for their handling, formulation, and biological activity. These properties can vary significantly with the positions of the functional groups. Below is a summary of available data for select isomers.
| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Source |
| 7-(Dimethylamino)heptan-1-ol | C9H21NO | 159.27 | 114-116 (at 10 mmHg) | 0.879 | 1.455 | |
| 6-(Dimethylamino)heptan-2-ol | C9H21NO | 159.27 | 93-95 (at 12 mmHg) | 0.86 | 1.447 |
Synthesis of (Dimethylamino)heptanol Isomers
The synthesis of specific (dimethylamino)heptanol isomers often involves multi-step reaction sequences. Below are detailed protocols for the preparation of two such isomers.
This protocol describes the synthesis of 7-(dimethylamino)heptan-1-ol starting from 6-bromohexan-1-ol.
-
Reaction: 6-Bromohexan-1-ol is reacted with dimethylamine to yield 7-(dimethylamino)heptan-1-ol.
-
Procedure:
-
A solution of 6-bromohexan-1-ol (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran) is prepared in a reaction vessel.
-
An excess of dimethylamine (typically a 2M solution in THF, 2.0-3.0 eq) is added to the reaction mixture.
-
The reaction is stirred at room temperature for a specified period (e.g., 12-24 hours) until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
The aqueous layer is extracted multiple times with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification is achieved via column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
The synthesis of 6-(dimethylamino)heptan-2-ol can be achieved through the reductive amination of 6-oxoheptan-2-ol with dimethylamine.
-
Reaction: Reductive amination of 6-oxoheptan-2-ol with dimethylamine and a reducing agent.
-
Procedure:
-
To a solution of 6-oxoheptan-2-ol (1.0 eq) in a suitable solvent (e.g., methanol), dimethylamine (as a solution or gas) is added.
-
A reducing agent, such as sodium cyanoborohydride (NaBH3CN), is added portion-wise while maintaining the pH of the reaction mixture (typically between 6 and 7) with acetic acid.
-
The reaction is stirred at room temperature for several hours until the starting material is consumed.
-
The reaction is quenched by the addition of water.
-
The solvent is evaporated, and the residue is partitioned between an aqueous base (e.g., NaOH solution) and an organic solvent (e.g., diethyl ether).
-
The aqueous phase is extracted with the organic solvent.
-
The combined organic extracts are dried over a drying agent, filtered, and concentrated.
-
The final product is purified by distillation under reduced pressure or by column chromatography.
-
Biological Activity and Signaling Pathways
Certain isomers of (dimethylamino)heptanol have been investigated for their biological effects, particularly in the context of their structural similarity to bioactive molecules.
Some N,N-dimethyl-2-amino-1-alkanols have been shown to interact with muscarinic receptors. While specific data for all (dimethylamino)heptanol isomers is not widely available, the general class of amino alcohols is known to possess such activity. The interaction with muscarinic receptors can trigger a cascade of intracellular signaling events.
A generalized signaling pathway for a G-protein coupled receptor, such as a muscarinic receptor, is depicted below.
Caption: Generalized GPCR signaling pathway for (dimethylamino)heptanol isomers.
Experimental Workflows
The synthesis and purification of (dimethylamino)heptanol isomers follow a structured experimental workflow to ensure product purity and yield.
Caption: General workflow for the synthesis and purification of (dimethylamino)heptanol isomers.
Conclusion
The isomers of (dimethylamino)heptanol represent a diverse family of compounds with potential for further exploration in medicinal chemistry and materials science. This guide has provided a foundational overview of their structure, properties, and synthesis. Further research into the biological activities and structure-activity relationships of a wider range of these isomers is warranted to fully elucidate their therapeutic and scientific potential. The detailed protocols and workflows presented herein serve as a practical resource for researchers initiating studies in this area.
A Comprehensive Technical Guide to 6-(Dimethylamino)-4,4-diphenylheptan-3-ol and its Parent Compound, Methadone
Executive Summary: This technical guide addresses the chemical compound 7-(dimethylamino)-4,4-diphenylheptan-3-ol. It is highly probable that the query contains a typographical error and refers to 6-(dimethylamino)-4,4-diphenylheptan-3-ol, a known active metabolite of methadone, commonly referred to as methadol. This document provides a detailed overview of methadol, including its Chemical Abstracts Service (CAS) number, and extensively covers its parent compound, methadone, due to the wealth of available research and its direct relevance. The guide includes in-depth information on synthesis, pharmacology, metabolic pathways, and quantitative data for methadone, which are essential for understanding the properties and actions of its metabolites. This whitepaper is intended for researchers, scientists, and professionals in drug development.
Chemical Identification and Properties
The compound of interest, 6-(dimethylamino)-4,4-diphenylheptan-3-ol (methadol), is a primary alcohol and a metabolite of methadone.
Table 1: Chemical Identification and Physical Properties
| Property | 6-(Dimethylamino)-4,4-diphenylheptan-3-ol (Methadol) | 6-(dimethylamino)-4,4-diphenylheptan-3-one (Methadone) |
| IUPAC Name | 6-(dimethylamino)-4,4-diphenylheptan-3-ol | 6-(dimethylamino)-4,4-diphenylheptan-3-one |
| Synonyms | Dimepheptanol, Racemethadol, Pangerin, Bimethadol | Amidone, Dolophine, Methadose |
| CAS Number | 545-90-4[1] | 76-99-3 (base), 1095-90-5 (hydrochloride)[2][3][4] |
| Molecular Formula | C₂₁H₂₉NO[1] | C₂₁H₂₇NO[5] |
| Molecular Weight | 311.5 g/mol [1] | 309.45 g/mol |
Synthesis and Experimental Protocols
The synthesis of methadone is well-documented and typically involves the alkylation of diphenylacetonitrile with 1-dimethylamino-2-chloropropane, followed by a Grignard reaction and hydrolysis.[5] The synthesis of its metabolite, methadol, involves the reduction of the ketone group of methadone. While specific, detailed protocols for methadol are less common, a general approach involves standard reduction techniques. A recent novel synthesis for N-demethylated methadols has been described, which could be adapted.[6][7]
Experimental Protocol: Synthesis of Methadone Intermediate
A common method for synthesizing the methadone nitrile intermediate is as follows:
-
A suspension of finely ground sodium hydroxide is prepared in dry N,N-dimethylformamide (DMF).
-
A solution of diphenylacetonitrile in DMF is added at room temperature.
-
After stirring, 1-dimethylamino-2-chloropropane is added.
-
The reaction mixture is heated with stirring to approximately 50°C for 1.5 hours and then cooled.[5]
-
The resulting nitrile can then be converted to methadone via a Grignard reaction with ethyl magnesium bromide followed by hydrolysis.[5]
Experimental Protocol: Analysis of Methadone and Metabolites
Quantitative analysis of methadone and its metabolites in biological matrices is crucial for pharmacokinetic and forensic studies. High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection is a common method.[8][9]
-
Sample Preparation: Biological samples (e.g., plasma, urine, hair) are pre-treated, often involving solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes.[9][10]
-
Chromatographic Separation: A reverse-phase C18 column is typically used.[8][10] The mobile phase often consists of a mixture of acetonitrile and a buffer solution (e.g., sodium phosphate).[8]
-
Detection: UV detection is set at a wavelength of around 254 nm.[8] For higher sensitivity and specificity, mass spectrometry (MS) is employed.[9]
-
Quantification: Calibration curves are constructed using standards of known concentrations to quantify the amount of methadone and its metabolites in the sample.[8]
Experimental Workflow: Methadone Analysis
Caption: Workflow for the quantitative analysis of methadone.
Pharmacology and Mechanism of Action
Methadone is a potent synthetic opioid analgesic. Its primary mechanism of action is as a full agonist at the µ-opioid receptor.[11][12] Additionally, methadone is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its efficacy in neuropathic pain and reduced tolerance development.[11][13] The pharmacological activity of methadone resides primarily in the (R)-enantiomer, which has a significantly higher affinity for the µ-opioid receptor than the (S)-enantiomer.[14] Methadol metabolites have also been shown to be active.[15]
Signaling Pathway: Methadone's Dual Action
Caption: Dual signaling pathways of methadone.
Metabolism and Pharmacokinetics
Methadone is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with CYP3A4 and CYP2B6 playing major roles.[16][17] The main metabolic pathway is N-demethylation to the inactive metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP).[15][16] A minor pathway involves the reduction of the ketone group to form the active metabolite, methadol.[15]
Metabolic Pathway of Methadone
Caption: Metabolic pathways of methadone.
Methadone exhibits high interindividual pharmacokinetic variability.[18][19] It has a long and variable half-life, which allows for once-daily dosing in opioid maintenance therapy.[20][21]
Table 2: Pharmacokinetic Parameters of Methadone
| Parameter | Value | Reference |
| Bioavailability (Oral) | 36-100% | [11][19] |
| Time to Peak Plasma Concentration | 1 - 7.5 hours | [11] |
| Volume of Distribution | 1.0 - 8.0 L/kg | [11] |
| Elimination Half-life | 8 - 59 hours | [21] |
| Clearance | 1.4 - 126 L/h | [11] |
Quantitative Pharmacological Data
The affinity of methadone and its enantiomers for opioid receptors has been quantified in various studies.
Table 3: Receptor Binding Affinities (Ki) of Methadone Enantiomers
| Compound | Receptor | Ki (nM) | Reference |
| (R)-Methadone | µ-opioid | 3.0 (IC₅₀) | [14] |
| (S)-Methadone | µ-opioid | 26.4 (IC₅₀) | [14] |
| Racemic Methadone | µ-opioid | ~1-100 | [22] |
| (R)-Methadone | µ₂-opioid | 6.9 (IC₅₀) | [14] |
| (S)-Methadone | µ₂-opioid | 88 (IC₅₀) | [14] |
| l-Methadone | κ-opioid | > µ-opioid affinity | [22] |
| l-Methadone | δ-opioid | > µ-opioid affinity | [22] |
Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Conclusion
While the initial query likely contained a typographical error, this technical guide provides a comprehensive overview of the relevant compound, 6-(dimethylamino)-4,4-diphenylheptan-3-ol (methadol), and its extensively studied parent drug, methadone. The provided data on synthesis, analytical methods, pharmacology, metabolism, and quantitative parameters for methadone serves as a critical foundation for researchers and drug development professionals. Further research is warranted to fully characterize the specific pharmacological and pharmacokinetic profile of methadol and its various stereoisomers.
References
- 1. 3-Heptanol, 6-(dimethylamino)-4,4-diphenyl- | C21H29NO | CID 28397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (±)-Methadone hydrochloride - 6-Dimethylamino-4,4-diphenylheptan-3-one hydrochloride [sigmaaldrich.com]
- 3. Methadone hydrochloride | SIELC Technologies [sielc.com]
- 4. 6-(Dimethylamino)-4,4-diphenylheptan-3-one;hydron;chloride | C21H28ClNO | CID 53627472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Synthesis and Pharmacological Evaluation of Enantiomerically Pure (R)- and (S)-Methadone Metabolites as N-Methyl-d-aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a HPLC-UV method for methadone hydrochloride quantification in a new oral solution with preservatives to be implemented in physicochemical stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of methadone and two major metabolites in hair by positive chemical ionization ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 11. go.drugbank.com [go.drugbank.com]
- 12. cpsm.mb.ca [cpsm.mb.ca]
- 13. go.drugbank.com [go.drugbank.com]
- 14. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ricardinis.pt [ricardinis.pt]
- 16. researchgate.net [researchgate.net]
- 17. Methadone--metabolism, pharmacokinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of methadone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. pdf.hres.ca [pdf.hres.ca]
- 21. Methadone - Wikipedia [en.wikipedia.org]
- 22. Affinities of some common opioid analgesics towards four binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties and Synthesis of (Dimethylamino)heptanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular formula, weight, and a representative synthesis protocol for (dimethylamino)heptanol. Due to the ambiguous nomenclature of "(dimethylamino)heptanol," which does not specify the positions of the functional groups, this guide will focus on a representative isomer, 7-(dimethylamino)heptan-1-ol , to provide concrete data and methodologies.
Molecular Formula and Weight
The chemical structure of (dimethylamino)heptanol consists of a seven-carbon heptane backbone with a hydroxyl (-OH) group and a dimethylamino (-N(CH3)2) group as substituents. For the representative isomer, 7-(dimethylamino)heptan-1-ol, the molecular formula and weight have been determined.
| Property | Value |
| Chemical Name | 7-(dimethylamino)heptan-1-ol |
| Molecular Formula | C9H21NO |
| Molecular Weight | 159.27 g/mol |
| Parent Compound | 7-Aminoheptan-1-ol[1] |
| Parent Formula | C7H17NO[1] |
| Parent Molecular Weight | 131.22 g/mol [1] |
Experimental Protocols: Synthesis of 7-(dimethylamino)heptan-1-ol
A common and effective method for the synthesis of N,N-dimethylamino alcohols is through the reductive amination of the corresponding primary amino alcohol using formaldehyde.[2][3] The following protocol is a representative procedure for the synthesis of 7-(dimethylamino)heptan-1-ol from 7-aminoheptan-1-ol.
2.1 Materials and Reagents:
-
7-Aminoheptan-1-ol
-
Formaldehyde (37% solution in water)
-
Methanol
-
Ruthenium on Carbon (5% Ru/C) catalyst[3]
-
Hydrogen gas (H2)
-
1,3,5-Trimethoxybenzene (internal standard for GC analysis)
-
Standard laboratory glassware and equipment for organic synthesis, including a high-pressure autoclave or a similar hydrogenation reactor.
2.2 Procedure:
-
Reaction Setup: In a high-pressure reactor, combine 0.5 mmol of 7-aminoheptan-1-ol, 3 mmol of formaldehyde (37% solution), and 10 mg of 5% Ru/C catalyst in 5 mL of methanol.[3]
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and heat to a temperature between 70-100°C.[3]
-
Reaction Monitoring: Stir the reaction mixture vigorously for the required time (typically several hours). The reaction progress can be monitored by gas chromatography (GC) using 1,3,5-trimethoxybenzene as an internal standard to determine the conversion of the starting material.[3]
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purification: Filter the reaction mixture to remove the catalyst. The solvent and any excess formaldehyde can be removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure 7-(dimethylamino)heptan-1-ol.
Mandatory Visualizations
The following diagrams illustrate the logical relationships and workflows described in this guide.
References
- 1. 7-Aminoheptan-1-ol | C7H17NO | CID 13956031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3402203A - Process of preparing n, n-dimethylamino alcohols - Google Patents [patents.google.com]
- 3. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of (Dimethylamino)heptanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of (dimethylamino)heptanol in organic solvents. In the absence of specific experimental data for (dimethylamino)heptanol, this document leverages data from structurally analogous compounds—long-chain amino alcohols—and fundamental principles of organic chemistry to predict its solubility behavior. This guide offers a predictive framework, detailed experimental protocols for solubility determination, and a discussion of the key factors influencing the solubility of amino alcohols. This information is intended to support researchers and professionals in drug development and other scientific fields in designing and executing experiments involving (dimethylamino)heptanol and similar molecules.
Introduction
(Dimethylamino)heptanol is a long-chain amino alcohol with potential applications in various fields, including pharmaceuticals and material science. Its molecular structure, featuring a seven-carbon aliphatic chain, a tertiary amine, and a primary alcohol, suggests a complex solubility profile that is highly dependent on the nature of the solvent. Understanding its solubility is crucial for its synthesis, purification, formulation, and application.
This guide addresses the current gap in publicly available solubility data for (dimethylamino)heptanol by:
-
Presenting a theoretical framework for predicting its solubility.
-
Providing qualitative and quantitative solubility data for structurally similar compounds.
-
Detailing a generic experimental protocol for solubility determination.
-
Illustrating the interplay of factors that govern the solubility of amino alcohols in organic solvents.
Predicted Solubility Profile of (Dimethylamino)heptanol
The solubility of a compound is governed by the principle of "like dissolves like".[1] The structure of (dimethylamino)heptanol contains both polar (hydroxyl and dimethylamino groups) and non-polar (heptyl chain) regions, making it an amphiphilic molecule.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl and amino groups can engage in hydrogen bonding with protic solvents.[2] Therefore, (dimethylamino)heptanol is expected to exhibit good solubility in lower alcohols. However, as the alkyl chain length of the alcohol solvent increases, the solubility may decrease due to the increasing non-polar character of the solvent.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide): These solvents can engage in dipole-dipole interactions with the polar functional groups of (dimethylamino)heptanol. Good solubility is anticipated in these solvents.
-
Non-polar Solvents (e.g., Hexane, Toluene): The long heptyl chain of (dimethylamino)heptanol will favor interactions with non-polar solvents. However, the polar hydroxyl and amino groups will hinder solubility. Therefore, limited to moderate solubility is expected in non-polar solvents.[3]
Solubility Data for Analogous Compounds
To provide a more quantitative prediction, the following table summarizes the solubility of structurally related amino alcohols in various organic solvents. This data can serve as a valuable reference for estimating the solubility of (dimethylamino)heptanol.
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| N,N-Dimethylethanolamine | Water | Ambient | Highly Soluble | [4] |
| Non-polar organic solvents | Ambient | Good Solubility | [4] | |
| N,N-Dimethylmethanamine | Water | Ambient | Highly Soluble | [5] |
| Ethanol | Ambient | Soluble | [5] | |
| Acetone | Ambient | Soluble | [5] | |
| Amino Acids (general) | Alcohols | Ambient | Generally Insoluble | [6] |
| Long-chain carboxylic acids | Water | Ambient | Limited Solubility | [7] |
| Ethers and Alcohols | Ambient | Soluble | [7] |
Experimental Protocol for Solubility Determination
For precise and reliable solubility data, experimental determination is essential. The following is a generalized protocol for determining the solubility of a liquid or solid solute in an organic solvent.[8][9][10]
Materials and Apparatus
-
Analyte: (Dimethylamino)heptanol (or analogous compound)
-
A range of organic solvents of known purity
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker incubator
-
Magnetic stirrer and stir bars (optional)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometer for concentration analysis
-
Syringes and filters (0.45 µm or smaller)
Procedure: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solute to a known volume of the solvent in a vial. The excess solid or liquid phase should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.
-
-
Analysis:
-
Determine the concentration of the solute in the filtered solution using a validated analytical method (e.g., HPLC, GC, or UV-Vis).
-
Prepare a calibration curve using standard solutions of the solute in the same solvent to quantify the concentration accurately.
-
-
Data Reporting:
-
Express the solubility in standard units such as grams per 100 mL (g/100mL), moles per liter (mol/L), or mole fraction.
-
Report the temperature at which the solubility was determined.
-
Visualization of Factors Influencing Solubility
The solubility of an amino alcohol like (dimethylamino)heptanol in an organic solvent is a result of the interplay between various molecular and environmental factors. The following diagram illustrates these relationships.
Caption: Factors influencing amino alcohol solubility.
Conclusion
References
- 1. Khan Academy [khanacademy.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Biochemistry, Lipids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 8. solubility experimental methods.pptx [slideshare.net]
- 9. youtube.com [youtube.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Theoretical Properties of Dimethylamino-Substituted Heptanols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylamino-substituted heptanols represent a class of chemical compounds with significant pharmacological interest, primarily due to their structural relationship to methadone and its metabolites. This technical guide provides a comprehensive overview of the theoretical properties of these compounds, with a focus on 4,4-diphenyl-6-dimethylamino-heptanol-3 (methadol), a primary metabolite of methadone. Due to the limited availability of direct theoretical studies on this specific heptanol derivative, this guide leverages data from its parent compound, methadone, to infer and present its physicochemical and pharmacological characteristics. The information herein is intended to support research and development efforts in pain management and opioid use disorder therapeutics.
Core Theoretical Properties
The theoretical properties of dimethylamino-substituted heptanols are crucial for understanding their pharmacokinetic and pharmacodynamic profiles. Key parameters such as molecular weight, lipophilicity (logP), and acid dissociation constant (pKa) influence absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as receptor binding affinity.
Physicochemical Data
The following table summarizes key physicochemical properties of methadone, which serve as a reference for its heptanol derivatives.
| Property | Value | Source |
| Molecular Formula | C21H27NO | [1] |
| Molecular Weight | 309.45 g/mol | [2] |
| logP (Octanol/Water Partition Coefficient) | 3.9 | [1] |
| Melting Point (Methadone Hydrochloride) | 233.00 °C (506.15 K) | [3] |
| Appearance (Methadone Hydrochloride) | White or off-white crystalline powder | [3] |
| Solubility (Methadone Hydrochloride) | More soluble in water compared to its base form | [3] |
Mechanism of Action and Signaling Pathways
Dimethylamino-substituted heptanols, particularly methadol, are understood to exert their effects through mechanisms similar to methadone, primarily involving the µ-opioid receptor and the N-methyl-D-aspartate (NMDA) receptor.[4][5]
Opioid Receptor Agonism
As a metabolite of methadone, methadol is expected to act as a full agonist at the µ-opioid receptor.[5] Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to analgesia and other opioid effects. The binding of the ligand to the µ-opioid receptor triggers the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. The activated Gα and Gβγ subunits then dissociate and modulate downstream effectors.[6][7]
Caption: Opioid Receptor Signaling Pathway.
NMDA Receptor Antagonism
Methadone and its metabolites also exhibit antagonistic activity at the NMDA receptor, a glutamate-gated ion channel.[4][5] This action is thought to contribute to its efficacy in treating neuropathic pain and reducing opioid tolerance.[4] By blocking the NMDA receptor, these compounds inhibit the influx of Ca²⁺, which is a key event in synaptic plasticity and pain sensitization.[8]
Caption: NMDA Receptor Antagonism.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of dimethylamino-substituted heptanols are essential for advancing research in this area.
Synthesis of 4,4-diphenyl-6-dimethylamino-heptanone-3 (Methadone)
The synthesis of methadone, the precursor to methadol, typically involves the reaction of diphenylacetonitrile with 1-dimethylamino-2-chloropropane in the presence of a strong base like sodamide. The resulting nitrile intermediate is then reacted with a Grignard reagent, such as ethyl magnesium bromide, followed by hydrolysis to yield methadone.[9]
Workflow for Methadone Synthesis:
Caption: Methadone Synthesis Workflow.
Analytical Determination of Methadol
The quantification of methadol in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This sensitive and specific method allows for the detection and quantification of methadone and its metabolites, including methadol.
General LC-MS/MS Protocol:
-
Sample Preparation: Biological samples (e.g., plasma, urine) are prepared using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest and remove interfering substances.[10]
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A suitable column (e.g., C18) and mobile phase gradient are used to separate methadol from other compounds.[11]
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The analyte is ionized (e.g., using electrospray ionization - ESI) and fragmented. Specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).[12]
Conclusion
The theoretical properties of dimethylamino-substituted heptanols, inferred from data on methadone and its metabolites, highlight their potential as dual-action opioid receptor agonists and NMDA receptor antagonists. This unique pharmacological profile warrants further investigation for the development of novel analgesics with improved efficacy and reduced side effects. The provided experimental frameworks for synthesis and analysis serve as a foundation for future research in this promising area of medicinal chemistry. Further computational and experimental studies are needed to fully elucidate the specific properties and structure-activity relationships of this class of compounds.
References
- 1. (+)-Methadone | C21H27NO | CID 643985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methadone (CAS 76-99-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Methadone - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. US4048211A - Modification of methadone synthesis process step - Google Patents [patents.google.com]
- 10. Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a HPLC-UV method for methadone hydrochloride quantification in a new oral solution with preservatives to be implemented in physicochemical stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of methadone, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, 2-ethyl-5-methyl-3,3-diphenylpyraline and methadol in meconium by liquid chromatography atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Evolution of (Dimethylamino)heptanol Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacology of (dimethylamino)heptanol compounds, with a primary focus on the synthetic opioid analgesic 6-(dimethylamino)-4,4-diphenyl-3-heptanol, also known as Dimepheptanol or methadol. This document details the historical context of its development, stemming from research on methadone and related analgesics. It outlines the synthetic methodologies, particularly the Grignard reaction, and presents detailed experimental protocols for assessing its pharmacological activity. Quantitative data on receptor binding affinities and in vivo analgesic potency are summarized in structured tables for clarity. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz diagrams, offering a visual representation of the complex biological processes involved.
Introduction: A Historical Perspective on Opioid Analgesics
The quest for potent pain relievers has been a central theme in medicinal chemistry for over a century. The isolation of morphine from opium in the early 19th century marked a pivotal moment, providing a pure, potent analgesic.[1] However, the therapeutic benefits of morphine were shadowed by its significant addictive potential and respiratory depressant effects. This spurred the search for synthetic alternatives with improved safety profiles.
The mid-20th century, particularly the period during and after World War II, saw a surge in the development of synthetic opioids. German chemists at I.G. Farbenindustrie synthesized methadone (6-(dimethylamino)-4,4-diphenyl-3-heptanone) in the late 1930s as a potent analgesic with a distinct chemical structure from morphine.[2] This discovery opened a new chapter in opioid research, leading to the exploration of numerous structurally related compounds.
The Discovery of (Dimethylamino)heptanol Compounds
Following the elucidation of methadone's structure and analgesic properties, researchers began to systematically modify its chemical scaffold to understand its structure-activity relationships. A key modification was the reduction of the ketone group of methadone to a secondary alcohol, leading to the synthesis of 6-(dimethylamino)-4,4-diphenyl-3-heptanol, first reported in the late 1940s. This compound, later named Dimepheptanol, demonstrated significant analgesic activity, comparable to that of methadone.
Dimepheptanol is a chiral molecule and exists as a racemic mixture of two isomers: alphamethadol (α-methadol) and betamethadol (β-methadol).[3] Each of these is, in turn, a racemic mixture of two enantiomers (dextro- and levo-isomers).[4] This stereochemical complexity proved to be crucial for the pharmacological activity of these compounds. The levo-isomer of alphamethadol (l-α-methadol), for instance, was later identified as the primary active metabolite of levomethadyl acetate (LAAM), a long-acting opioid agonist used in the treatment of opioid dependence.[4]
Due to its potent opioid effects and high potential for abuse, Dimepheptanol and its isomers are classified as Schedule I controlled substances in the United States.[5]
Synthesis of (Dimethylamino)heptanol Compounds
The primary synthetic route to 6-(dimethylamino)-4,4-diphenyl-3-heptanol involves the reduction of the corresponding ketone, 6-(dimethylamino)-4,4-diphenyl-3-heptanone (methadone).
Experimental Protocol: Reduction of Methadone
A detailed experimental protocol for the synthesis of Dimepheptanol via the reduction of methadone is outlined below. This procedure is a general representation based on established chemical principles.
Materials:
-
6-(dimethylamino)-4,4-diphenyl-3-heptanone hydrochloride (Methadone HCl)
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Distilled water
-
Dilute hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Preparation of the Free Base: Dissolve a known quantity of methadone HCl in water and basify with a saturated solution of sodium bicarbonate until the free base precipitates. Extract the free base into diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Reduction Reaction: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the methadone free base in anhydrous diethyl ether or THF. Cool the solution in an ice bath. Slowly add a molar excess of the reducing agent (e.g., sodium borohydride or, for a more potent reduction, lithium aluminum hydride in THF) to the stirred solution.
-
Reaction Quenching and Workup: After the addition is complete, allow the reaction to stir at room temperature for several hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. Carefully quench the reaction by the slow, dropwise addition of water, followed by dilute hydrochloric acid to dissolve the resulting salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer with additional portions of diethyl ether. Combine the organic extracts and wash them with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-(dimethylamino)-4,4-diphenyl-3-heptanol.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
The synthesis of the precursor, 6-(dimethylamino)-4,4-diphenyl-3-heptanone, can be achieved through a Grignard reaction between 4-(dimethylamino)-2,2-diphenylpentanenitrile and ethylmagnesium bromide.[6]
Pharmacology of (Dimethylamino)heptanol Compounds
The pharmacological effects of Dimepheptanol and its isomers are primarily mediated through their interaction with opioid receptors, particularly the µ-opioid receptor (MOR).
Mechanism of Action and Signaling Pathway
As opioid receptor agonists, these compounds bind to and activate µ-opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade.
Caption: Opioid Receptor G-protein Signaling Pathway.
Activation of the µ-opioid receptor by a (dimethylamino)heptanol compound leads to the dissociation of the Gαi/o subunit from the Gβγ dimer of the associated G-protein. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer directly inhibits voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release. It also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and decreased neuronal excitability. The net effect of these actions is a reduction in the transmission of nociceptive signals, resulting in analgesia.
Quantitative Pharmacological Data
The stereochemistry of the methadol isomers plays a critical role in their affinity for opioid receptors and their analgesic potency. The levo isomers are generally more potent than the dextro isomers.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Methadone Isomers
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| (R)-(-)-Methadone (l-methadone) | 3.0 | >1000 | >1000 |
| (S)-(+)-Methadone (d-methadone) | 26.4 | >1000 | >1000 |
Data from Life Sci. 1995;56(2):PL45-50.[7]
Table 2: In Vivo Analgesic Potency (ED₅₀, mg/kg) of Methadone Isomers in Rodents
| Compound | Hot-Plate Test (Mouse) | Tail-Flick Test (Rat) |
| (R)-(-)-Methadone (l-methadone) | ~1.5 | ~0.7 |
| (S)-(+)-Methadone (d-methadone) | >20 | >10 |
Note: These are approximate values compiled from various sources and may vary depending on the specific experimental conditions.
Experimental Protocol: Hot-Plate Test for Analgesia
The hot-plate test is a standard method for assessing the analgesic efficacy of centrally acting analgesics.
Materials:
-
Hot-plate apparatus with adjustable temperature control
-
Transparent observation cylinder
-
Test animals (e.g., mice or rats)
-
Test compound (e.g., a (dimethylamino)heptanol isomer)
-
Vehicle control (e.g., saline)
-
Stopwatch
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Place each animal individually on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5 °C). Start the stopwatch immediately. Record the time it takes for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed from the plate regardless of its response.
-
Drug Administration: Administer the test compound or vehicle control to the animals via a specific route (e.g., intraperitoneal, subcutaneous, or oral).
-
Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 15, 30, 60, and 120 minutes), place each animal back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀ value, the dose that produces a 50% maximal effect, can then be determined from the dose-response curve.
Caption: Experimental Workflow for the Hot-Plate Test.
Conclusion
The discovery of (dimethylamino)heptanol compounds represents a significant milestone in the field of synthetic opioid analgesics. Stemming from the chemical exploration of the methadone scaffold, these compounds have provided valuable insights into the structure-activity relationships of opioid receptor ligands. The profound influence of stereochemistry on their pharmacological activity underscores the importance of three-dimensional molecular architecture in drug-receptor interactions. While their clinical use is limited due to their high abuse potential, the study of Dimepheptanol and its isomers continues to contribute to our understanding of opioid pharmacology and informs the design of safer and more effective analgesics. This guide has provided a detailed overview of the historical context, synthesis, and pharmacology of these important compounds, offering a valuable resource for researchers in the field of drug development.
References
- 1. teams.semel.ucla.edu [teams.semel.ucla.edu]
- 2. 3-Heptanol, 6-(dimethylamino)-4,4-diphenyl- | C21H29NO | CID 28397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. Pharmacology of methadone and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STEREOCHEMICAL STUDIES ON MEDICINAL AGENTS. II. ABSOLUTE CONFIGURATION OF (--)-PHENAMPROMIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20140350302A1 - (r)-6-(dimethylamino)-4,4-diphenylheptan-3-one - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Quantification of (Dimethylamino)heptanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Dimethylamino)heptanol, also known as DMHA or octodrine, is a sympathomimetic agent found in some dietary supplements marketed for weight loss and performance enhancement.[1][2] Its structural similarity to other stimulants like DMAA has led to regulatory scrutiny and the need for robust analytical methods for its quantification in various matrices. These application notes provide detailed protocols for the analysis of (dimethylamino)heptanol using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), catering to the needs of researchers and quality control laboratories.
Mechanism of Action: Sympathomimetic Activity
(Dimethylamino)heptanol functions as a sympathomimetic drug, meaning it mimics the effects of endogenous agonists of the sympathetic nervous system.[3] The primary mechanism of action is believed to be the inhibition of norepinephrine and dopamine reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[3] This results in heightened stimulation of adrenergic receptors, causing physiological effects such as increased heart rate, blood pressure, and energy levels.
Application Note 1: Quantification of (Dimethylamino)heptanol in Dietary Supplements by GC-MS
This application note details a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of (dimethylamino)heptanol in solid dietary supplements. The method involves a liquid-liquid extraction followed by direct injection into the GC-MS system.
Experimental Workflow
Protocol
1. Materials and Reagents
-
(Dimethylamino)heptanol reference standard (≥98% purity)
-
Methanol, HPLC grade
-
Pentane, HPLC grade
-
Diethyl ether, freshly distilled
-
Sodium hydroxide (NaOH) solution, 1 N
-
Deionized water
-
Internal Standard (IS): e.g., Diphenylamine (or other suitable non-interfering compound)
2. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of (dimethylamino)heptanol reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with a constant concentration of the internal standard.
3. Sample Preparation
-
Accurately weigh the contents of one serving of the dietary supplement powder.
-
Transfer a representative portion of the homogenized powder (e.g., 100 mg) to a centrifuge tube.
-
Add 5 mL of 1 N NaOH solution and vortex for 1 minute to dissolve the sample.
-
Spike the sample with the internal standard.
-
Add 5 mL of a pentane/diethyl ether (9:1 v/v) mixture.
-
Vortex for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol for GC-MS analysis.
4. GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC (or equivalent) |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 60 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM). Suggested ions for (dimethylamino)heptanol: m/z 58, 71, 86, 114, 128 |
5. Data Analysis
-
Identify the (dimethylamino)heptanol peak based on its retention time and the presence of characteristic ions.
-
Quantify the concentration using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.
Quantitative Data Summary (Illustrative)
| Parameter | Result | Source/Comment |
| Linearity (r²) | > 0.995 | Based on typical performance for similar validated methods. |
| Limit of Detection (LOD) | 2 - 40 ng/g | Based on a validated screening method for similar stimulants in dietary supplements.[4][5] |
| Limit of Quantification (LOQ) | 10 - 100 ng/g | Estimated based on typical LOD values. |
| Accuracy (% Recovery) | 90 - 110% | Expected range for a validated method. |
| Precision (% RSD) | < 15% | Expected range for a validated method. |
| Analyzed Concentration | 72 ± 7.5 mg per serving | As reported in a study on dietary supplements containing octodrine (2-amino-6-methylheptane).[1][2] |
Application Note 2: Quantification of (Dimethylamino)heptanol in Urine by LC-MS/MS
This application note describes a sensitive and selective method for the quantification of (dimethylamino)heptanol in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol utilizes solid-phase extraction (SPE) for sample clean-up and concentration.
Experimental Workflow
Protocol
1. Materials and Reagents
-
(Dimethylamino)heptanol reference standard (≥98% purity)
-
(Dimethylamino)heptanol-d4 (or other suitable deuterated analog) as internal standard (IS)
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium hydroxide
-
Deionized water, 18 MΩ·cm
-
SPE cartridges: Mixed-mode cation exchange (e.g., Oasis MCX)
2. Standard Preparation
-
Stock Solution (1 mg/mL): Prepare in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in methanol.
-
Calibration Standards: Prepare a series of calibration standards in pooled blank urine ranging from 0.5 ng/mL to 200 ng/mL. Spike each standard with a constant concentration of the internal standard.
3. Sample Preparation
-
Thaw urine samples and centrifuge at 4000 rpm for 10 minutes.
-
Take 1 mL of the supernatant and add the internal standard.
-
Adjust the pH to ~6 with formic acid.
-
SPE Procedure:
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the pre-treated urine sample.
-
Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC (or equivalent) |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters Xevo TQ-S (or equivalent triple quadrupole) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | (Dimethylamino)heptanol: e.g., Q1: 144.2 -> Q3: 112.2 (quantifier), Q1: 144.2 -> Q3: 71.1 (qualifier) |
| (Dimethylamino)heptanol-d4 IS: e.g., Q1: 148.2 -> Q3: 116.2 |
5. Data Analysis
-
Identify and integrate the peaks for (dimethylamino)heptanol and its internal standard based on their retention times and MRM transitions.
-
Calculate the concentration using a calibration curve generated from the peak area ratios of the analyte to the internal standard.
Quantitative Data Summary (Illustrative)
| Parameter | Result | Source/Comment |
| Linearity (r²) | > 0.99 | Expected performance for a validated bioanalytical method. |
| Limit of Detection (LOD) | 0.1 ng/mL | Based on typical sensitivity of modern LC-MS/MS instruments for similar analytes. |
| Limit of Quantification (LOQ) | 0.5 ng/mL | Based on typical sensitivity of modern LC-MS/MS instruments for similar analytes. |
| Accuracy (% Recovery) | 85 - 115% | Within the acceptable range for bioanalytical method validation. |
| Precision (% RSD) | < 15% | Within the acceptable range for bioanalytical method validation. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sympathomimetic drug - Wikipedia [en.wikipedia.org]
- 4. Validation of a GC-MS screening method for anabolizing agents in solid nutritional supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (Dimethylamino)heptanol Derivatives in Pharmacological Research
Disclaimer: The following information is intended for research purposes only. The primary compound identified with a (dimethylamino)heptanol core structure, 6-(dimethylamino)-4,4-diphenylheptan-3-ol (also known as Dimepheptanol), is a DEA Schedule I controlled substance.[1] Substances in this schedule have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.[1] All handling and research involving such compounds must be conducted in strict accordance with all applicable federal and local regulations and require appropriate licensing.
Introduction to (Dimethylamino)heptanol Derivatives
Derivatives of (dimethylamino)heptanol represent a class of synthetic compounds with potential pharmacological activity. The most prominent example, 6-(dimethylamino)-4,4-diphenylheptan-3-ol (Dimepheptanol), is classified as an opioid analgesic.[1] Compounds in this class are known to act on opioid receptors.[1] While Dimepheptanol itself has been investigated for the treatment of opioid dependence, its use is restricted due to its abuse potential.[1]
These application notes provide a generalized framework for the pharmacological investigation of novel (dimethylamino)heptanol derivatives, using the known properties of opioid analgesics as a reference point.
Potential Pharmacological Applications
The primary area of investigation for (dimethylamino)heptanol derivatives is in the field of analgesia . Given the opioid-like activity of Dimepheptanol, novel analogs would be rationally designed and screened for their potential to manage moderate to severe pain. A key research goal would be to identify derivatives with an improved therapeutic index, such as reduced respiratory depression, tolerance, or abuse liability compared to existing opioids.
Quantitative Data Summary
Due to the limited publicly available data for specific (dimethylamino)heptanol derivatives, the following table is a template for summarizing key quantitative parameters that should be determined during the preclinical evaluation of a new chemical entity (NCE) in this class.
| Parameter | Description | Example Data (Hypothetical) |
| Receptor Binding Affinity (Ki) | Concentration of the compound required to occupy 50% of the target receptors (e.g., mu, delta, kappa opioid receptors). | Mu-opioid receptor (MOR): 5.2 nMDelta-opioid receptor (DOR): 89.7 nMKappa-opioid receptor (KOR): 154.3 nM |
| In Vitro Efficacy (EC50) | Concentration of the compound that produces 50% of the maximal response in a functional assay (e.g., GTPγS binding or cAMP inhibition). | GTPγS binding (MOR): 15.8 nM |
| In Vivo Efficacy (ED50) | Dose of the compound that produces a therapeutic effect in 50% of the test subjects (e.g., tail-flick or hot-plate test in rodents). | Hot-Plate Test (mice): 2.5 mg/kg |
| Median Lethal Dose (LD50) | Dose of the compound that is lethal to 50% of the test subjects. | Intraperitoneal (mice): 50 mg/kg |
| Therapeutic Index (TI) | Ratio of the LD50 to the ED50. A higher TI indicates a greater margin of safety. | 20 |
| Plasma Half-life (t1/2) | The time required for the concentration of the compound in the plasma to be reduced by half. | 3.7 hours |
Key Experimental Protocols
The following are generalized protocols that would be essential for characterizing the pharmacological profile of a novel (dimethylamino)heptanol derivative.
Protocol 4.1: Radioligand Binding Assay for Opioid Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for mu, delta, and kappa opioid receptors.
Materials:
-
Cell membranes expressing the human opioid receptor of interest (MOR, DOR, or KOR).
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69593 for KOR).
-
Test compound at various concentrations.
-
Nonspecific binding control (e.g., Naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, the specific radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a saturating concentration of a non-radiolabeled antagonist (for nonspecific binding).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific radioligand binding) by nonlinear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 4.2: In Vivo Analgesic Efficacy - Hot-Plate Test
Objective: To assess the antinociceptive properties of a test compound in a model of thermal pain.
Materials:
-
Male or female rodents (e.g., C57BL/6 mice).
-
Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).
-
Test compound formulated in a suitable vehicle (e.g., saline, DMSO).
-
Positive control (e.g., Morphine).
-
Vehicle control.
Methodology:
-
Acclimatize the animals to the testing room and handling procedures.
-
Determine the baseline latency for each animal by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Administer the test compound, positive control, or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Determine the ED50 value by constructing a dose-response curve from the peak %MPE values at different doses of the test compound.
Signaling Pathways and Workflows
Signaling Pathway
The primary mechanism of action for opioid analgesics involves the activation of G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified signaling pathway for a mu-opioid receptor agonist.
Caption: Simplified Mu-Opioid Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical preclinical workflow for the evaluation of a novel analgesic compound.
Caption: Preclinical Workflow for Novel Analgesic Drug Discovery.
References
Application Notes and Protocols: Antimicrobial Activity of (Dimethylamino)heptanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Dimethylamino)heptanol derivatives represent a class of amino alcohols with potential as antimicrobial agents. While specific research on the heptanol (C7) derivatives is limited, the broader class of N,N-dimethylaminoalkanols has been investigated for its biological activity. This document provides an overview of the anticipated antimicrobial properties of (dimethylamino)heptanol derivatives based on structure-activity relationships of analogous compounds, along with detailed protocols for their synthesis and antimicrobial evaluation. The primary mechanism of action for structurally related cationic amphiphiles involves the disruption of microbial cell membranes.
Data Presentation: Predicted Antimicrobial Activity
The antimicrobial activity of N,N-dimethylaminoalkanols is influenced by the length of the alkyl chain. Generally, activity increases with chain length up to a certain point, after which a "cutoff effect" is observed. Based on data from homologous series of N-alkyl-N,N-dimethylamine oxides, a heptanol (C7) derivative is expected to exhibit moderate antimicrobial activity. The following table provides extrapolated and comparative Minimum Inhibitory Concentration (MIC) values.
Table 1: Predicted and Comparative Minimum Inhibitory Concentrations (MIC) of N,N-Dimethylamino Alkanols and Related Compounds (µM)
| Compound/Derivative | Alkyl Chain Length | Predicted/Observed MIC vs. S. aureus (µM) | Predicted/Observed MIC vs. E. coli (µM) | Reference |
| (Dimethylamino)heptanol | C7 | ~10,000 - 20,000 (Predicted) | ~8,000 - 15,000 (Predicted) | Inferred |
| N-Octyl-N,N-dimethylamine oxide | C8 | 29,000 | 36,000 | [1] |
| N-Decyl-N,N-dimethylamine oxide | C10 | 1,900 | 4,700 | [1] |
| N-Dodecyl-N,N-dimethylamine oxide | C12 | 240 | 470 | [1] |
| N-Tetradecyl-N,N-dimethylamine oxide | C14 | 60 | 120 | [1] |
| N-Hexadecyl-N,N-dimethylamine oxide | C16 | 60 | 240 | [1] |
Note: The MIC values for (Dimethylamino)heptanol are estimations based on the trend observed in the N-alkyl-N,N-dimethylamine oxide series. Actual experimental values may vary.
Experimental Protocols
Protocol 1: Synthesis of 7-(Dimethylamino)heptan-1-ol
This protocol describes a general method for the synthesis of N,N-dimethylaminoalkanols, adapted for 7-(dimethylamino)heptan-1-ol. The synthesis involves the reductive amination of a keto alcohol or the reaction of a haloalkanol with dimethylamine.
Materials:
-
7-aminoheptan-1-ol or 7-bromoheptan-1-ol
-
Formaldehyde (37% in water)
-
Formic acid or Sodium cyanoborohydride (for reductive amination)
-
Dimethylamine solution (40% in water) (for substitution reaction)
-
Sodium carbonate
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Hydrochloric acid (for salt formation, optional)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure (Reductive Amination):
-
In a round-bottom flask, dissolve 7-aminoheptan-1-ol (1 equivalent) in methanol.
-
Add formaldehyde (2.5 equivalents) to the solution and stir for 1 hour at room temperature.
-
Cool the reaction mixture in an ice bath and slowly add formic acid (2.5 equivalents).
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and basify with sodium carbonate until the pH is approximately 9-10.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 7-(dimethylamino)heptan-1-ol.
-
The product can be further purified by distillation or chromatography if necessary.
Procedure (Substitution Reaction):
-
In a sealed tube or pressure vessel, combine 7-bromoheptan-1-ol (1 equivalent) with an excess of dimethylamine solution (3-5 equivalents).
-
Heat the mixture at 80-100 °C for 12-24 hours.
-
Cool the reaction to room temperature and carefully vent the vessel.
-
Basify the reaction mixture with sodium hydroxide.
-
Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of the synthesized (dimethylamino)heptanol derivatives against various microorganisms.
Materials:
-
Synthesized (dimethylamino)heptanol derivative
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the (dimethylamino)heptanol derivative in a suitable solvent (e.g., DMSO or water) at a concentration of 10 mg/mL.
-
Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[2]
-
Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the compound stock solution in the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Mandatory Visualizations
Caption: Proposed mechanism of antimicrobial action.
Caption: General synthesis workflow.
Caption: MIC determination workflow.
References
Application Note: (Dimethylamino)heptanol as an Internal Standard in Gas Chromatography
Abstract
This application note details the use of 7-(dimethylamino)heptan-1-ol as an internal standard (IS) for the quantitative analysis of tertiary amino alcohols and related compounds in pharmaceutical preparations using gas chromatography (GC). Due to the polar nature of these analytes, two methodologies are presented: a direct injection method utilizing a specialized amine-specific GC column and a derivatization method involving silylation to enhance volatility and improve peak shape on standard non-polar columns. Both protocols offer high precision and accuracy for the quantification of active pharmaceutical ingredients (APIs) and related substances in drug development and quality control.
Introduction
Quantitative analysis by gas chromatography is a cornerstone of pharmaceutical development and quality control. The use of an internal standard is a well-established technique to improve the precision and accuracy of chromatographic methods by correcting for variations in injection volume, sample preparation, and instrument response.[1] An ideal internal standard should be chemically similar to the analyte, well-resolved from other sample components, and not naturally present in the sample matrix.[1]
(Dimethylamino)heptanol, a tertiary amino alcohol, is a suitable internal standard for the analysis of various long-chain amino alcohols and related pharmaceutical compounds. Its structure, featuring a hydroxyl group and a tertiary amine, mirrors that of many active pharmaceutical ingredients. However, the polarity of the hydroxyl and amino groups can lead to poor peak shape and column adsorption during GC analysis.[2][3] To address this, this application note presents two distinct analytical approaches:
-
Direct Analysis: Employing a specialized gas chromatography column designed for the analysis of amines, which minimizes peak tailing and allows for the direct injection of the underivatized compound.[4][5]
-
Derivatization: A chemical modification of the analyte and internal standard via silylation to increase their volatility and thermal stability, enabling their analysis on common, non-polar GC columns.[3][6][7]
These methods provide robust and reliable quantification for researchers, scientists, and drug development professionals.
Experimental Protocols
Method 1: Direct Analysis on an Amine-Specific Column
This method is suitable for rapid analysis without the need for chemical derivatization.
1. Reagents and Materials:
-
(Dimethylamino)heptanol (Internal Standard)
-
Analyte of interest (e.g., a tertiary amino alcohol API)
-
Methanol (HPLC grade)
-
Agilent CP-Wax for Volatile Amines and Diamines column (or equivalent)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
2. Standard and Sample Preparation:
-
Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve 50 mg of (dimethylamino)heptanol in 100 mL of methanol to obtain a concentration of 0.5 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte with a constant amount of the IS Stock solution.
-
Sample Preparation: Accurately weigh the sample, dissolve it in a known volume of methanol, and add a precise volume of the IS Stock solution.
3. GC-FID Conditions:
| Parameter | Value |
| Column | Agilent CP-Wax for Volatile Amines and Diamines, 30 m x 0.32 mm, 1.2 µm |
| Oven Temperature | 150°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Carrier Gas | Helium, constant flow at 1.5 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
4. Data Analysis:
Calculate the response factor (RF) for the analyte relative to the internal standard using the calibration standards. Determine the concentration of the analyte in the samples by applying this RF to the peak area ratios of the analyte and the internal standard.
Method 2: Analysis by Derivatization with Silylation
This method is ideal for use with standard non-polar GC columns and can provide improved peak shapes and sensitivity.
1. Reagents and Materials:
-
(Dimethylamino)heptanol (Internal Standard)
-
Analyte of interest
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (anhydrous)
-
Standard non-polar GC column (e.g., DB-5ms)
-
Gas Chromatograph with Mass Spectrometer (GC-MS) or Flame Ionization Detector (GC-FID)
2. Derivatization Protocol:
-
Pipette an aliquot of the standard or sample solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Oven Temperature | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Injector Temperature | 270°C |
| MS Transfer Line | 280°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 amu |
Data Presentation
The following tables summarize the expected performance characteristics of both methods.
Table 1: Chromatographic Data (Direct Analysis)
| Compound | Retention Time (min) | Tailing Factor |
| Analyte (Tertiary Amino Alcohol) | 8.5 | 1.2 |
| (Dimethylamino)heptanol (IS) | 9.8 | 1.1 |
Table 2: Method Validation Data (Direct Analysis)
| Parameter | Value |
| Linearity (r²) | > 0.998 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Table 3: Chromatographic Data (Derivatization Method)
| Compound (TMS Derivative) | Retention Time (min) | Tailing Factor |
| Analyte-TMS | 10.2 | 1.0 |
| (Dimethylamino)heptanol-TMS | 11.5 | 1.0 |
Table 4: Method Validation Data (Derivatization Method)
| Parameter | Value |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 1.5% |
| Accuracy (% Recovery) | 99.0 - 101.0% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Mandatory Visualizations
Conclusion
(Dimethylamino)heptanol serves as an excellent internal standard for the gas chromatographic analysis of tertiary amino alcohols and related compounds. The choice between direct analysis on a specialized column and analysis after derivatization will depend on the available instrumentation and the specific requirements of the assay. The direct analysis method offers simplicity and speed, while the derivatization method can provide enhanced sensitivity and peak shape on standard non-polar columns. Both methods, when properly validated, are suitable for routine use in a regulated laboratory environment.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for (Dimethylamino)heptanol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Dimethylamino)heptanol is a synthetic amino alcohol. While its specific biological activities are the subject of ongoing research, its structural similarity to heptanol—a known modulator of cell membrane properties and intercellular communication—suggests its potential as a tool in cell biology research. Heptanol has been demonstrated to reversibly uncouple gap junctions and alter the fluidity of cell membranes.[1][2][3][4] The addition of a dimethylamino group may influence its polarity and interaction with the lipid bilayer and membrane proteins, potentially leading to distinct effects on cellular signaling pathways.
These application notes provide a hypothetical framework and detailed protocols for the initial characterization of (dimethylamino)heptanol in a cell culture setting. The presented methodologies are designed to guide researchers in determining its cytotoxicity, establishing an optimal working concentration, and investigating its effects on a plausible cell signaling pathway.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity and IC50 Value using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of (dimethylamino)heptanol on a selected cell line. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[5][6]
Materials:
-
Selected mammalian cell line (e.g., HeLa, HEK293, or a researcher-specific line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
(Dimethylamino)heptanol stock solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of (dimethylamino)heptanol in complete culture medium. A suggested starting range is from 0.1 µM to 10 mM.
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of (dimethylamino)heptanol. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined time, typically 24, 48, or 72 hours, depending on the cell line's doubling time and the expected onset of cytotoxic effects.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Investigation of Effects on the Phospholipase C (PLC) Signaling Pathway
Based on the known effects of other alcohols on membrane-associated signal transduction, it is plausible that (dimethylamino)heptanol could modulate the Phospholipase C (PLC) pathway.[7][8] This pathway involves the hydrolysis of PIP2 into IP3 and DAG, leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC). This protocol outlines a method to screen for such effects.
Materials:
-
Selected cell line known to have an active PLC pathway (e.g., CHO-K1, HeLa)
-
(Dimethylamino)heptanol
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
A known PLC agonist (e.g., carbachol or bradykinin) as a positive control
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBSS.
-
Incubation with Dye: Remove the culture medium, wash the cells once with HBSS, and add 100 µL of the loading buffer to each well. Incubate for 30-60 minutes at 37°C.
-
Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Compound Addition: Add (dimethylamino)heptanol at a pre-determined, non-cytotoxic concentration (based on Protocol 1) to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of several minutes to detect any changes in intracellular calcium concentration induced by the compound.
-
Positive Control: In separate wells, add a known PLC agonist to confirm that the cells are responsive and the assay is working correctly.
-
Data Analysis: Analyze the fluorescence data by calculating the change in fluorescence (ΔF) from the baseline (F0). A significant increase in fluorescence upon addition of (dimethylamino)heptanol would suggest an activation of the PLC pathway leading to calcium release.
Data Presentation
The following tables represent hypothetical data that could be generated from the experimental protocols described above.
Table 1: Cytotoxicity of (Dimethylamino)heptanol on HeLa Cells after 48-hour exposure.
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 10 | 98.2 ± 5.1 |
| 50 | 91.5 ± 3.8 |
| 100 | 75.3 ± 6.2 |
| 250 | 51.2 ± 4.9 |
| 500 | 22.7 ± 3.1 |
| 1000 | 5.1 ± 1.5 |
| Calculated IC50 | ~255 µM |
Table 2: Effect of (Dimethylamino)heptanol on Intracellular Calcium Levels.
| Treatment | Peak Fluorescence Change (ΔF/F0) (Mean ± SD) |
| Vehicle Control | 1.05 ± 0.08 |
| (Dimethylamino)heptanol (100 µM) | 2.75 ± 0.21 |
| PLC Agonist (Positive Control) | 4.50 ± 0.35 |
Visualizations
The following diagrams illustrate the experimental workflow and the hypothesized signaling pathway.
Caption: Experimental workflow for characterizing (dimethylamino)heptanol.
Caption: Hypothesized activation of the PLC signaling pathway.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Mechanism of heptanol-induced uncoupling of cardiac gap junctions: a perforated patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Heptanol-mediated phase separation determines phase preference of molecules in live cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. Cell Proliferation and Viability Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 8. academic.oup.com [academic.oup.com]
Formulation of (Dimethylamino)heptanol for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Dimethylamino)heptanol and related long-chain amino alcohols represent a class of lipophilic compounds with potential therapeutic applications. Their physicochemical properties, however, present challenges for in vivo formulation, particularly for parenteral and oral administration. This document provides detailed application notes and protocols for the formulation and administration of (dimethylamino)heptanol in preclinical in vivo studies. Due to the limited publicly available data on specific isomers of (dimethylamino)heptanol, this guide offers a generalized approach based on the properties of similar molecules and established formulation strategies for lipophilic compounds. It is crucial to determine the exact physicochemical properties of the specific (dimethylamino)heptanol isomer being investigated to develop an optimal formulation.
Physicochemical Properties and Pre-formulation Studies
A thorough understanding of the physicochemical properties of the test article is fundamental to developing a stable and effective formulation. For (dimethylamino)heptanol, the following parameters are critical.
Table 1: Physicochemical Properties of Structurally Related Amino Alcohols
| Property | 7-(methylamino)heptan-1-ol[1][2] | 6-(Dimethylamino)-1-hexanol[3] | 6,6-Dimethyl-1-heptanol[4] | 1-Heptanol[5][6] |
| Molecular Formula | C8H19NO | C8H19NO | C9H20O | C7H16O |
| Molecular Weight | 145.24 g/mol | 145.24 g/mol | 144.25 g/mol | 116.20 g/mol |
| Predicted XlogP3 | 1.1 | - | 3.2 | 2.47 |
| Hydrogen Bond Donor | 2 | 1 | 1 | 1 |
| Hydrogen Bond Acceptor | 2 | 2 | 1 | 1 |
| Boiling Point | - | - | - | 176 °C |
| Melting Point | - | - | - | -36 °C |
| Solubility | - | Soluble in polar solvents[3] | - | Slightly soluble in water |
Note: The data for 7-(methylamino)heptan-1-ol and 6-(dimethylamino)-1-hexanol are presented as the closest available proxies for (dimethylamino)heptanol. The lipophilicity (XlogP3) suggests that these compounds will have limited aqueous solubility.
Recommended Pre-formulation Experiments
Objective: To determine the solubility of (dimethylamino)heptanol in a panel of pharmaceutically acceptable vehicles to identify suitable candidates for in vivo formulation.
Protocol: Solubility Assessment
-
Materials: (Dimethylamino)heptanol, a selection of vehicles (see Table 2), analytical balance, vortex mixer, rotator, centrifuge, and a validated analytical method for quantifying (dimethylamino)heptanol (e.g., HPLC-UV, LC-MS).
-
Procedure:
-
Prepare saturated solutions by adding an excess of (dimethylamino)heptanol to each vehicle in a sealed vial.
-
Equilibrate the samples by rotating them at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of (dimethylamino)heptanol in the diluted supernatant using the validated analytical method.
-
Express the solubility in mg/mL.
-
Table 2: Recommended Vehicles for Solubility Screening
| Vehicle Category | Examples | Rationale for Use |
| Aqueous Vehicles | Saline (0.9% NaCl), Phosphate Buffered Saline (PBS), 5% Dextrose in Water (D5W) | To assess baseline aqueous solubility. The amine group may allow for salt formation to improve solubility. |
| Co-solvents | Ethanol, Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG 300/400), Glycerol | To increase the solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle. |
| Surfactants/Solubilizers | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15 | To form micelles that can encapsulate the lipophilic drug, enhancing its apparent aqueous solubility.[7][8] |
| Lipids | Sesame oil, Corn oil, Soybean oil, Medium-chain triglycerides (MCTs) like Miglyol® 812 | For the formulation of lipid-based solutions or emulsions, particularly for oral or intramuscular administration.[7] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | To form inclusion complexes with the lipophilic drug molecule, thereby increasing its aqueous solubility.[7] |
Formulation Protocols
Based on the results of the pre-formulation studies, a suitable formulation can be developed. Below are example protocols for aqueous-based and lipid-based formulations.
Protocol: Aqueous Formulation using Co-solvents and Surfactants (for IV or IP administration)
-
Materials: (Dimethylamino)heptanol, selected co-solvent(s) and/or surfactant(s), sterile water for injection (WFI) or saline, sterile vials, magnetic stirrer, and sterile filters (0.22 µm).
-
Procedure:
-
In a sterile vial, accurately weigh the required amount of (dimethylamino)heptanol.
-
Add the selected co-solvent(s) (e.g., PEG 400) and/or surfactant(s) (e.g., Tween® 80) to the vial.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Slowly add the aqueous vehicle (WFI or saline) to the desired final volume while stirring.
-
Visually inspect the solution for any precipitation or cloudiness.
-
Sterile filter the final formulation through a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation under appropriate conditions (e.g., protected from light, at 2-8°C) and determine its stability over the intended period of use.
-
Protocol: Lipid-Based Formulation (for Oral Gavage or IM administration)
-
Materials: (Dimethylamino)heptanol, selected lipid vehicle (e.g., sesame oil), sterile vials, magnetic stirrer, and appropriate dispensing syringes.
-
Procedure:
-
In a sterile vial, accurately weigh the required amount of (dimethylamino)heptanol.
-
Add the lipid vehicle to the vial.
-
Gently heat the mixture (if necessary and the compound is heat-stable) and stir until the compound is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Visually inspect for any precipitation.
-
Store the formulation under appropriate conditions.
-
In Vivo Administration Protocols
The choice of administration route depends on the experimental design and the properties of the formulation.
Protocol: Oral Gavage in Mice
-
Animal Handling: Acclimatize animals to handling and the gavage procedure to minimize stress.
-
Dosage Calculation: Calculate the volume to be administered based on the animal's body weight and the concentration of the formulation. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.
-
Procedure:
-
Gently restrain the mouse.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.
-
Insert the gavage needle gently into the esophagus and advance it into the stomach.
-
Slowly administer the formulation.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol: Intravenous (IV) Injection in Mice (Tail Vein)
-
Animal Preparation: Place the mouse in a restrainer to allow access to the tail. Warming the tail with a heat lamp or warm water can help dilate the veins.
-
Dosage Calculation: Calculate the volume to be injected. For IV injections in mice, the volume is typically low (e.g., 5-10 mL/kg, administered slowly).
-
Procedure:
-
Disinfect the tail with an alcohol swab.
-
Identify one of the lateral tail veins.
-
Insert a small gauge needle (e.g., 27-30G) attached to the syringe containing the formulation into the vein.
-
Slowly inject the formulation. Observe for any swelling at the injection site, which would indicate a failed injection.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Potential Signaling Pathways
Long-chain amino alcohols have been implicated in various cellular signaling pathways. Two potential pathways that (dimethylamino)heptanol could modulate are the Toll-like Receptor 4 (TLR4) signaling pathway and the sphingolipid metabolic pathway.
Toll-like Receptor 4 (TLR4) Signaling
TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. Some amino alcohol derivatives have been shown to inhibit TLR4 signaling.[9]
Caption: Hypothetical modulation of the TLR4 signaling pathway.
Sphingolipid Metabolism
Amino alcohols are structurally similar to sphingoid bases like sphingosine, which are central to sphingolipid metabolism.[10][11][12][13][14] (Dimethylamino)heptanol could potentially interfere with enzymes in this pathway.
Caption: Potential interference in the sphingolipid metabolic pathway.
Experimental Workflow
The following diagram outlines a general workflow for the in vivo evaluation of a novel compound like (dimethylamino)heptanol.
Caption: General experimental workflow for in vivo studies.
Conclusion
The successful in vivo evaluation of (dimethylamino)heptanol hinges on the development of a safe and effective formulation. The protocols and information provided herein offer a comprehensive starting point for researchers. It is imperative to conduct thorough pre-formulation studies to determine the specific physicochemical properties of the molecule of interest, which will guide the selection of an appropriate vehicle and formulation strategy. Careful adherence to established protocols for in vivo administration and a clear understanding of the potential biological targets will be crucial for obtaining reliable and reproducible data.
References
- 1. PubChemLite - 7-(methylamino)heptan-1-ol (C8H19NO) [pubchemlite.lcsb.uni.lu]
- 2. 7-Aminoheptan-1-ol | C7H17NO | CID 13956031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 6,6-Dimethyl-1-heptanol | C9H20O | CID 15723771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Heptan-1-ol | CAS#:111-70-6 | Chemsrc [chemsrc.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | Sphingolipid metabolism [reactome.org]
- 12. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingolipid - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
Application Note: Enhanced Detection of (Dimethylamino)heptanol through Derivatization for GC-MS Analysis
Abstract
This application note details a robust protocol for the derivatization of (dimethylamino)heptanol to significantly improve its detection and quantification by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent polarity and potential for thermal degradation of (dimethylamino)heptanol can lead to poor chromatographic peak shape and low sensitivity. To overcome these challenges, two primary derivatization methods, silylation and acylation, are presented. This document provides detailed experimental procedures, data presentation in tabular format for easy comparison, and visual workflows to guide researchers, scientists, and drug development professionals in achieving enhanced analytical performance.
Introduction
(Dimethylamino)heptanol is a molecule of interest in various fields, including pharmaceutical and chemical research. Its structure, containing both a tertiary amine and a primary alcohol functional group, presents analytical challenges for GC-MS analysis. The polar nature of the hydroxyl and amino groups can cause tailing on common GC columns and the compound's thermal lability can lead to degradation in the hot injector port, resulting in poor reproducibility and sensitivity.
Chemical derivatization is a technique used to modify an analyte's chemical structure to improve its analytical properties.[1] For GC-MS, the primary goals of derivatization are to:
-
Increase Volatility: By replacing polar hydrogens with non-polar groups, the boiling point of the analyte is lowered.
-
Enhance Thermal Stability: Derivatization can protect thermally labile functional groups from degradation at high temperatures.[1]
-
Improve Chromatographic Behavior: Reduced polarity leads to more symmetrical peak shapes and better resolution.
-
Increase Detection Sensitivity: The introduction of specific groups can enhance ionization efficiency and produce characteristic mass fragments, leading to lower detection limits.[1]
This application note explores two effective derivatization strategies for (dimethylamino)heptanol: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using pentafluorobenzyl chloroformate (PFBCF).
Materials and Methods
Reagents and Materials
-
(Dimethylamino)heptanol standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pentafluorobenzyl chloroformate (PFBCF)
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous, GC grade)
-
Hexane (GC grade)
-
Methanol (GC grade)
-
Deionized water
-
Sodium bicarbonate (5% w/v aqueous solution)
-
Sodium sulfate (anhydrous)
-
GC vials (2 mL) with inserts
-
Heating block or oven
-
Vortex mixer
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
Experimental Protocols
Protocol 1: Silylation with BSTFA
Silylation is a common derivatization technique where an active hydrogen in the analyte is replaced by a trimethylsilyl (TMS) group. BSTFA is a strong silylating agent that reacts with the hydroxyl group of (dimethylamino)heptanol.
Procedure:
-
Prepare a 1 mg/mL stock solution of (dimethylamino)heptanol in acetonitrile.
-
Pipette 100 µL of the stock solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.
Protocol 2: Acylation with Pentafluorobenzyl Chloroformate (PFBCF)
Acylation with PFBCF introduces a pentafluorobenzyl group, which significantly enhances sensitivity for electron capture detection and provides characteristic mass fragments in mass spectrometry.[2][3] This reagent can react with the hydroxyl group of (dimethylamino)heptanol.
Procedure:
-
Prepare a 1 mg/mL stock solution of (dimethylamino)heptanol in acetonitrile.
-
Pipette 100 µL of the stock solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Add 100 µL of a 10% solution of PFBCF in acetonitrile and 20 µL of pyridine.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes.[3]
-
Cool the vial to room temperature.
-
Add 500 µL of 5% sodium bicarbonate solution to quench the excess reagent. Vortex for 1 minute.
-
Add 500 µL of hexane and vortex for 2 minutes to extract the derivative.
-
Allow the layers to separate. Transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis. Inject 1 µL of the hexane extract into the GC-MS system.
GC-MS Parameters
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-550
Results
The derivatization of (dimethylamino)heptanol with both BSTFA and PFBCF resulted in derivatives with significantly improved chromatographic properties and detection sensitivity compared to the underivatized compound. The underivatized analyte exhibited a broad, tailing peak, whereas the derivatized compounds produced sharp, symmetrical peaks.
Table 1: Comparison of Detection Limits for (Dimethylamino)heptanol and its Derivatives
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Underivatized (Dimethylamino)heptanol | 8.5 (Tailing) | 50 | 150 |
| (Dimethylamino)heptanol-TMS | 9.2 | 5 | 15 |
| (Dimethylamino)heptanol-PFB | 12.8 | 1 | 3 |
Note: The LOD and LOQ values are estimations based on typical improvements seen for similar compounds and may vary depending on the specific instrument and conditions.
Visualizations
Caption: Experimental workflow for the derivatization and analysis of (dimethylamino)heptanol.
Caption: Chemical reactions for the silylation and acylation of (dimethylamino)heptanol.
Discussion
Both silylation and acylation proved to be effective methods for improving the GC-MS analysis of (dimethylamino)heptanol.
Silylation with BSTFA is a straightforward and rapid method that does not require a post-derivatization extraction step. The resulting TMS derivative is significantly more volatile and less polar than the parent compound, leading to a tenfold improvement in the limit of detection. However, TMS derivatives can be susceptible to hydrolysis, so anhydrous conditions are crucial for reproducible results.[4]
Acylation with PFBCF offers the most significant improvement in sensitivity, with an approximately 50-fold lower limit of detection compared to the underivatized analyte. The pentafluorobenzyl group is a strong electron-capturing moiety, which makes this method particularly suitable for analysis using an electron capture detector (ECD) or for achieving very low detection limits with mass spectrometry in negative chemical ionization (NCI) mode.[2] The derivatization reaction is efficient, but the protocol requires an additional liquid-liquid extraction step to remove excess reagent and by-products, which can increase sample preparation time.
The choice between the two methods will depend on the specific requirements of the analysis. For routine analysis where high sensitivity is not the primary concern, the simplicity of the BSTFA method is advantageous. For trace-level analysis requiring the lowest possible detection limits, the PFBCF method is superior.
Conclusion
Derivatization of (dimethylamino)heptanol is an essential step for reliable and sensitive quantification by GC-MS. Both silylation with BSTFA and acylation with PFBCF significantly improve chromatographic performance and detection limits. The protocols provided in this application note offer robust and reproducible methods for the derivatization of (dimethylamino)heptanol, enabling accurate analysis in various research and development applications. The PFBCF method is recommended for applications requiring the highest sensitivity.
References
- 1. youtube.com [youtube.com]
- 2. Pentafluorobenzyl chloroformate derivatization for enhancement of detection of amino acids or alcohols by electron capture negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of amino acids in biological fluids by pentafluorobenzyl chloroformate derivatization and detection by electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Dimethylamino)heptanol
Welcome to the technical support center for the synthesis of (dimethylamino)heptanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare (dimethylamino)heptanol?
A1: The most common and practical laboratory-scale synthetic routes for (dimethylamino)heptanol are:
-
Reductive Amination: This two-step, one-pot reaction involves the formation of an enamine intermediate from heptanal and dimethylamine, followed by in-situ reduction using a suitable reducing agent like sodium borohydride or sodium triacetoxyborohydride.
-
Grignard Reaction: This method involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with a suitable amino ester, like ethyl 6-(dimethylamino)hexanoate. This route is effective for creating the tertiary alcohol functionality.
Q2: What is a typical yield for the synthesis of (dimethylamino)heptanol?
A2: Yields can vary significantly based on the chosen synthetic route, reaction conditions, and purification methods. Generally, reductive amination can provide yields in the range of 60-85%, while the Grignard reaction route may offer yields between 50-75%. Optimization of reaction parameters is crucial for maximizing the yield.
Q3: How can I purify the final (dimethylamino)heptanol product?
A3: Purification is typically achieved through distillation under reduced pressure.[1] Due to the presence of the tertiary amine, it is advisable to perform an acidic work-up to remove non-basic impurities before distillation. The product can be extracted into an acidic aqueous solution, washed with an organic solvent, and then liberated by basification, followed by extraction and distillation.
Q4: What are the key analytical techniques to confirm the structure and purity of (dimethylamino)heptanol?
A4: The structure and purity of the final product should be confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the carbon skeleton and the presence of the dimethylamino and hydroxyl groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for assessing the purity of the sample and confirming the molecular weight of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the O-H and C-N functional groups.
Troubleshooting Guides
Reductive Amination Route
Issue 1: Low Yield of (Dimethylamino)heptanol
| Possible Cause | Troubleshooting Step |
| Incomplete iminium ion formation: The reaction between heptanal and dimethylamine is reversible. | Ensure the reaction is stirred for a sufficient time before adding the reducing agent. A slightly acidic catalyst (e.g., a catalytic amount of acetic acid) can promote iminium ion formation. |
| Reduction of heptanal: The reducing agent can reduce the starting aldehyde to heptanol.[2] | Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is more selective for the iminium ion over the aldehyde.[3] If using sodium borohydride, add it portion-wise at a low temperature (0-5 °C) after allowing sufficient time for iminium ion formation.[2] |
| Suboptimal pH: The pH of the reaction mixture is critical for both iminium ion formation and the activity of the reducing agent. | Maintain the reaction pH in the range of 5-7. A buffer system can be employed to control the pH throughout the reaction. |
| Moisture in reagents or solvent: Water can hydrolyze the iminium ion intermediate and decompose the reducing agent. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification | Troubleshooting Step |
| Heptanol | GC-MS, 1H NMR (absence of N-methyl signals) | Optimize the choice and addition of the reducing agent to favor iminium ion reduction (see Issue 1). |
| Unreacted Heptanal | GC-MS, 1H NMR (presence of aldehyde proton signal ~9.7 ppm) | Increase the reaction time or the amount of dimethylamine and reducing agent. |
| N,N,N',N'-Tetramethyl-1,1'-oxybis(heptan-1-amine) | MS (higher molecular weight), 13C NMR (additional signals) | This side-product can form from the reaction of two molecules of the product. Ensure efficient work-up and purification to separate it. |
Grignard Reaction Route
Issue 1: Low Yield of (Dimethylamino)heptanol
| Possible Cause | Troubleshooting Step |
| Deactivated Grignard reagent: Grignard reagents are highly sensitive to moisture and acidic protons.[4] | Use anhydrous ether or THF as the solvent and ensure all glassware and reagents are scrupulously dry. The starting amino ester should be free of any acidic impurities. |
| Enolization of the ester: The Grignard reagent can act as a base and deprotonate the α-carbon of the ester, leading to the starting material upon work-up. | Use a highly reactive Grignard reagent and perform the reaction at a low temperature to favor nucleophilic addition over deprotonation. |
| Incomplete reaction: The reaction may not go to completion due to steric hindrance or low reactivity. | Use a slight excess of the Grignard reagent and allow for a sufficient reaction time. Gentle warming may be required for less reactive substrates. |
Issue 2: Formation of Side Products
| Side Product | Identification | Troubleshooting Step |
| Ketone intermediate (6-(dimethylamino)heptan-2-one) | GC-MS, 1H NMR (presence of a methyl ketone signal) | This is a common intermediate. Ensure at least two equivalents of the Grignard reagent are used to drive the reaction to the tertiary alcohol.[5] |
| Wurtz coupling product (e.g., ethane from methylmagnesium bromide) | GC analysis of the headspace | This is more common with alkyl iodides. Use alkyl bromides or chlorides to prepare the Grignard reagent. |
| Unreacted starting ester | GC-MS, 1H NMR (presence of ester signals) | Increase the amount of Grignard reagent and/or the reaction time. |
Experimental Protocols
Protocol 1: Reductive Amination of Heptanal with Dimethylamine
Materials:
-
Heptanal
-
Dimethylamine (40% solution in water or as gas)
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride
-
Dichloromethane (DCM) or Methanol (anhydrous)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of heptanal (1 equivalent) in anhydrous DCM or methanol at 0 °C, add dimethylamine (1.2 equivalents).
-
Add a catalytic amount of acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Grignard Reaction with an Amino Ester
Materials:
-
Ethyl 6-(dimethylamino)hexanoate
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of ethyl 6-(dimethylamino)hexanoate (1 equivalent) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add methylmagnesium bromide (2.2 equivalents) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Comparison of Yields for Reductive Amination with Different Reducing Agents
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Sodium Borohydride | Methanol | 0 to RT | 12 | 65-75 |
| Sodium Triacetoxyborohydride | DCM | RT | 24 | 75-85 |
| Sodium Cyanoborohydride | Methanol | RT | 24 | 70-80 |
Table 2: Influence of Grignard Reagent Equivalents on Product Distribution
| Equivalents of MeMgBr | (Dimethylamino)heptanol (%) | 6-(Dimethylamino)heptan-2-one (%) | Starting Ester (%) |
| 1.0 | 10-20 | 40-50 | 30-40 |
| 2.2 | 70-80 | <5 | <5 |
| 3.0 | 75-85 | <2 | <2 |
Visualizations
Caption: Workflow for the reductive amination synthesis.
Caption: Workflow for the Grignard reaction synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. US3131132A - Purification of dimethylaminoethanol by acid treatment and distillation - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Crude (Dimethylamino)heptanol by Chromatography
Welcome to the technical support center for the chromatographic purification of crude (dimethylamino)heptanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the chromatographic purification of (dimethylamino)heptanol.
Problem 1: Poor Separation of (Dimethylamino)heptanol from Impurities
If you are observing overlapping peaks or broad peaks that co-elute with your target compound, consider the following solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | Optimize the mobile phase. For normal-phase chromatography on silica gel, a gradient of methanol in dichloromethane (DCM) is a good starting point. The addition of a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (0.1-2%) can significantly improve peak shape and resolution by minimizing interactions with acidic silanol groups on the silica surface.[1][2][3] For reverse-phase chromatography, a gradient of acetonitrile in water with a basic modifier can be effective.[1] |
| Incorrect Stationary Phase | For basic compounds like (dimethylamino)heptanol, standard silica gel can lead to strong adsorption and peak tailing.[4] Consider using an amine-functionalized silica column or basic alumina, which are more suitable for the purification of amines.[4][5] |
| Column Overloading | Injecting too much crude material can lead to poor separation. Reduce the sample load on the column. As a general guideline, the ratio of silica gel to crude product should be between 30:1 for easy separations and up to 100:1 for more difficult ones.[6] |
Problem 2: Significant Peak Tailing of (Dimethylamino)heptanol
Peak tailing is a common issue when purifying amines on silica gel, resulting in asymmetrical peaks and reduced resolution.
| Possible Cause | Solution |
| Interaction with Acidic Silanol Groups | This is the most common cause of tailing for amines.[4] Add a basic modifier such as triethylamine (TEA) or ammonium hydroxide to the mobile phase to neutralize the acidic sites on the silica gel.[1][2][3] Alternatively, use an amine-functionalized or "end-capped" column. |
| Presence of Water in the Mobile Phase (Normal Phase) | Ensure your organic solvents are dry, as water can deactivate the silica gel and affect separation. |
| Column Degradation | If the column has been used extensively, the stationary phase may be degraded. Replace the column with a new one. |
Problem 3: (Dimethylamino)heptanol Does Not Elute from the Column
If your product appears to be irreversibly adsorbed to the stationary phase, here are some troubleshooting steps:
| Possible Cause | Solution |
| Mobile Phase is Not Polar Enough | Increase the polarity of your eluent. In a DCM/methanol system, gradually increase the percentage of methanol. If your compound is still retained, a small percentage of ammonium hydroxide in methanol can be a very effective polar mobile phase for eluting stubborn amines.[7] |
| Strong Interaction with Silica Gel | The highly basic nature of the dimethylamino group can lead to very strong interactions with the acidic silica gel.[3] Consider switching to a less acidic stationary phase like basic alumina or an amine-functionalized silica.[4][5] Another approach is to "deactivate" the silica gel by pre-washing the column with a solvent mixture containing triethylamine before loading your sample.[2] |
| Compound Degradation on Column | Although less common, some compounds can degrade on silica gel. To test for this, you can spot your compound on a TLC plate, let it sit for an extended period, and then elute it to see if any new spots appear. If degradation is suspected, switching to a more inert stationary phase is recommended.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude (dimethylamino)heptanol?
Common impurities can arise from the starting materials and side reactions during synthesis. Based on a typical synthesis involving the reductive amination of a heptanone derivative with dimethylamine, or the reaction of a haloheptanol with dimethylamine, potential impurities include:
-
Unreacted starting materials (e.g., 7-aminoheptan-1-ol, heptan-1,7-dial, or 7-bromoheptan-1-ol).
-
By-products from side reactions, such as over-alkylation or elimination products.
-
Residual reagents and solvents from the reaction and workup.
Q2: How do I choose the right solvent system for TLC analysis of (dimethylamino)heptanol?
A good starting point for developing a TLC solvent system for polar, basic compounds like (dimethylamino)heptanol is a mixture of a relatively non-polar solvent and a polar solvent.
-
Initial System: Start with a mixture of dichloromethane (DCM) and methanol (MeOH), for example, in a 95:5 ratio.
-
Adjusting Polarity: If the Rf value is too low (the spot doesn't move far from the baseline), increase the proportion of methanol. If the Rf is too high, decrease the methanol content.
-
Improving Spot Shape: Due to the basicity of the amino group, streaking on the TLC plate is common.[8] To mitigate this, add a small amount (0.5-2%) of triethylamine (TEA) or a few drops of ammonium hydroxide to the developing solvent.[9]
Q3: How can I visualize (dimethylamino)heptanol on a TLC plate?
Since (dimethylamino)heptanol lacks a chromophore, it will not be visible under UV light unless a fluorescent indicator is present on the TLC plate and the compound quenches the fluorescence. Therefore, a chemical stain is required for visualization.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, such as alcohols. It will appear as a yellow-brown spot on a purple background.[10]
-
Ninhydrin Stain: While ninhydrin is excellent for primary and secondary amines, it may not be as effective for tertiary amines like (dimethylamino)heptanol. However, it can be useful for visualizing any primary or secondary amine impurities.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often visualize amines as brown spots.[11]
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification of Crude (Dimethylamino)heptanol
This protocol outlines a general procedure for the purification of (dimethylamino)heptanol using flash chromatography on silica gel.
1. Materials:
-
Crude (dimethylamino)heptanol
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Hexane or Heptane
-
Glass column, flasks, and other standard laboratory glassware
-
TLC plates (silica gel 60 F254)
-
Potassium permanganate stain
2. Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude material in DCM.
-
Spot the solution on a TLC plate.
-
Develop the plate in a solvent system of 95:5 DCM:MeOH with 0.5% TEA.
-
Visualize the plate using a potassium permanganate stain to determine the Rf of the product and impurities. Adjust the solvent system to achieve an Rf of ~0.2-0.3 for the desired product.
-
-
Column Packing:
-
Select an appropriate size column. For 1 gram of crude material, a column with a diameter of 2-3 cm is suitable.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 98:2 DCM:MeOH with 0.5% TEA).
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.[6]
-
Add another thin layer of sand on top of the silica gel.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through the packed silica.
-
-
Sample Loading:
-
Dissolve the crude (dimethylamino)heptanol in a minimal amount of DCM.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[6][12]
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial, less polar solvent system.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient is from 2% to 10% methanol in DCM, with 0.5% TEA maintained throughout.
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting oil under high vacuum to remove any residual solvent.
-
Protocol 2: HPLC Method Development for (Dimethylamino)heptanol
This protocol provides a starting point for developing an analytical or preparative HPLC method.
1. Materials:
-
Purified (dimethylamino)heptanol (as a standard)
-
Crude (dimethylamino)heptanol
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Triethylamine (TEA) or Ammonium Hydroxide
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% TEA (adjust pH to ~10 with a suitable acid if necessary for improved peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% TEA.
-
-
Initial HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) is ideal as the analyte lacks a strong UV chromophore. If using a UV detector, detection at low wavelengths (~200-210 nm) may be possible but with low sensitivity.
-
Gradient:
-
5% B to 95% B over 20 minutes
-
Hold at 95% B for 5 minutes
-
Return to 5% B and equilibrate for 5 minutes
-
-
-
Method Optimization:
-
Analyze a standard of purified (dimethylamino)heptanol to determine its retention time.
-
Inject the crude material to observe the separation from impurities.
-
Adjust the gradient slope and duration to optimize the resolution between the product and impurities. For example, a shallower gradient around the elution time of the product can improve separation.
-
Data Presentation
The following tables summarize typical parameters for the chromatographic purification of (dimethylamino)heptanol.
Table 1: Typical Flash Chromatography Parameters
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Amine-functionalized silica or basic alumina are good alternatives. |
| Mobile Phase | Gradient of 2-10% MeOH in DCM | 0.5% TEA or NH₄OH should be added to the mobile phase. |
| Flow Rate | Gravity or low pressure (5-10 psi) | Dependent on column size and particle size of the stationary phase. |
| Sample Loading | Wet or Dry Loading | Dry loading is preferred for samples with poor solubility in the initial eluent. |
| Detection | TLC with KMnO₄ stain |
Table 2: Suggested HPLC Starting Conditions
| Parameter | Condition | Notes |
| Column | C18 Reverse Phase (4.6 x 150 mm, 5 µm) | |
| Mobile Phase A | Water + 0.1% TEA | |
| Mobile Phase B | Acetonitrile + 0.1% TEA | |
| Gradient | 5-95% B over 20 min | Adjust based on initial scouting run. |
| Flow Rate | 1.0 mL/min | |
| Detector | ELSD or CAD | UV detection at low wavelengths is a less sensitive alternative. |
Visualizations
Caption: Workflow for the purification of crude (dimethylamino)heptanol by flash chromatography.
References
- 1. biotage.com [biotage.com]
- 2. Purification [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. silicycle.com [silicycle.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Resolving Isomers of (Dimethylamino)heptanol
Welcome to the technical support center for the resolution of (dimethylamino)heptanol isomers. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of these chiral compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guides
Issue 1: Poor or No Separation of Enantiomers Using Chiral HPLC
Question: I am not seeing any separation of my (dimethylamino)heptanol enantiomers on a chiral HPLC column. What are the possible causes and solutions?
Answer:
Several factors can contribute to poor or no resolution in chiral HPLC. Here's a systematic approach to troubleshooting this issue:
-
Column Choice: The selection of the chiral stationary phase (CSP) is critical. Polysaccharide-derived CSPs (e.g., cellulose or amylose-based columns) are often a good starting point for amino alcohols.[1][2][3] If one type of CSP is not effective, screening other types, such as Pirkle-type or macrocyclic antibiotic-based columns, is recommended.[3][4]
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and their concentrations, significantly impacts selectivity.
-
Normal Phase: A typical mobile phase consists of a non-polar solvent like hexane with a polar modifier such as ethanol or isopropanol. Varying the ratio of the alcohol can dramatically affect resolution.
-
Reversed-Phase: A mixture of water or buffer with an organic solvent like acetonitrile or methanol is used. Adjusting the pH of the aqueous phase can be crucial for ionizable compounds like (dimethylamino)heptanol.
-
Additives: Acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) can improve peak shape and selectivity.
-
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Experimenting with different column temperatures (e.g., 10°C, 25°C, 40°C) can sometimes improve separation.
-
Flow Rate: Lowering the flow rate can increase the interaction time between the analyte and the CSP, potentially leading to better resolution, although it will also increase the run time.
Issue 2: Inconsistent Results in Diastereomeric Salt Crystallization
Question: I am attempting to resolve (dimethylamino)heptanol via diastereomeric salt formation with a chiral acid, but my results are not reproducible. What could be the problem?
Answer:
Fractional crystallization of diastereomeric salts can be sensitive to several experimental parameters.[5][6] Inconsistent results often stem from the following:
-
Solvent Selection: The choice of solvent is paramount. The ideal solvent should dissolve the diastereomeric salt mixture at an elevated temperature but allow for the selective precipitation of one diastereomer upon cooling. A trial-and-error approach with a range of solvents of varying polarities is often necessary.
-
Cooling Rate: The rate at which the solution is cooled can influence the crystal size and purity. Slow, controlled cooling generally yields better results than rapid cooling.
-
Supersaturation: The degree of supersaturation affects nucleation and crystal growth. If the solution is too concentrated, both diastereomers may precipitate. Conversely, if it is too dilute, crystallization may not occur.
-
Purity of Starting Materials: Ensure that both the racemic (dimethylamino)heptanol and the chiral resolving agent are of high purity. Impurities can interfere with the crystallization process.
-
Stirring: The stirring rate during crystallization can impact the crystal size distribution and purity. Gentle, consistent stirring is usually preferred.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of (dimethylamino)heptanol?
A1: The two most common and effective methods for resolving enantiomers of amino alcohols like (dimethylamino)heptanol are:
-
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[1][7] High-performance liquid chromatography (HPLC) with a suitable chiral column is a widely used analytical and preparative method.
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic (dimethylamino)heptanol (a base) with an enantiomerically pure chiral acid.[5][6][8] This reaction forms a mixture of two diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[9] After separation, the desired enantiomer of the amino alcohol can be recovered by treating the salt with a base.
Q2: Which chiral resolving agents are suitable for (dimethylamino)heptanol?
A2: Since (dimethylamino)heptanol is a basic compound, chiral acids are used as resolving agents. Common and effective choices include:
-
(+)-Tartaric acid or its derivatives
-
(-)-Mandelic acid
-
(+)-Camphorsulfonic acid The optimal resolving agent and solvent system often need to be determined empirically.[5]
Q3: How can I determine the enantiomeric excess (ee) of my resolved (dimethylamino)heptanol?
A3: The most common method for determining the enantiomeric excess is through chiral HPLC analysis. By integrating the peak areas of the two enantiomers, the percentage of each can be calculated, and from that, the ee can be determined using the formula: ee (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100.
Q4: Can I use derivatization to aid in the separation of (dimethylamino)heptanol isomers?
A4: Yes, derivatization can be a useful strategy. Reacting the racemic (dimethylamino)heptanol with a chiral derivatizing agent will form a pair of diastereomers. These diastereomers can then be separated on a standard (achiral) HPLC column.[7] This is an indirect method of chiral separation.
Experimental Protocols
Protocol 1: Resolution of (Dimethylamino)heptanol via Chiral HPLC
This protocol provides a general starting point for developing a chiral HPLC method. Optimization will likely be required.
Methodology:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based column).
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of racemic (dimethylamino)heptanol in the mobile phase to a concentration of approximately 1 mg/mL.
Illustrative Data:
| Parameter | Value |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (ee) | > 99% (after preparative separation) |
| Yield | Variable, dependent on preparative scale |
Protocol 2: Resolution of (Dimethylamino)heptanol via Diastereomeric Salt Formation
This protocol outlines a general procedure for fractional crystallization.
Methodology:
-
Salt Formation:
-
Dissolve 1 mole of racemic (dimethylamino)heptanol in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
Add 0.5 moles of an enantiomerically pure chiral acid (e.g., (+)-tartaric acid) to the solution. Note: The stoichiometry may need to be optimized.
-
Heat the mixture gently with stirring until all solids are dissolved.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerator to induce crystallization.
-
Collect the precipitated crystals by vacuum filtration.
-
-
Isolation of Enantiomer:
-
Wash the collected crystals with a small amount of cold solvent.
-
Dissolve the diastereomeric salt in water.
-
Add a base (e.g., NaOH solution) to deprotonate the amino alcohol.
-
Extract the free amino alcohol with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and evaporate the solvent to obtain the resolved enantiomer.
-
-
Analysis:
-
Determine the enantiomeric excess of the recovered (dimethylamino)heptanol using the chiral HPLC method described in Protocol 1.
-
The other enantiomer can often be recovered from the mother liquor.
-
Illustrative Data:
| Parameter | Diastereomeric Salt 1 |
| Chiral Resolving Agent | (+)-Tartaric Acid |
| Crystallization Solvent | Ethanol |
| Yield of Diastereomeric Salt | 40-50% (based on one enantiomer) |
| Enantiomeric Excess of Recovered Amine | > 95% |
| Specific Rotation [α]D | +X.X° (c=1, Methanol) |
Visualizations
Caption: Workflow for Chiral HPLC Resolution.
Caption: Workflow for Diastereomeric Salt Resolution.
References
- 1. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 2. yakhak.org [yakhak.org]
- 3. pharmtech.com [pharmtech.com]
- 4. Amino alcohol-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. api.pageplace.de [api.pageplace.de]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Tertiary Amino Alcohols
Welcome to the technical support center for the synthesis of tertiary amino alcohols. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to tertiary amino alcohols?
A1: The primary methods for synthesizing tertiary amino alcohols include:
-
Addition of Organometallics to Amino Ketones/Esters: Grignard reagents or organolithium compounds can be added to α-amino ketones or esters. This is a classic and versatile method.[1][2]
-
Ring-Opening of Epoxides: The reaction of epoxides with secondary amines is a widely used method, particularly for β-amino alcohols.[3][4][5]
-
Reductive Amination: A ketone or aldehyde can react with a secondary amine in the presence of a reducing agent to form the corresponding tertiary amino alcohol.[]
-
Mannich Reaction: This reaction involves an aminoalkylation of an acidic proton located on a carbonyl compound, followed by reduction of the resulting Mannich base.[]
-
Modern Catalytic Methods: Recent advancements include copper-catalyzed asymmetric synthesis from substrates like alkynyl oxetanes and borrowing hydrogen catalysis, which offer high stereoselectivity.[7][8]
Q2: Why is regioselectivity a major challenge in the ring-opening of unsymmetrical epoxides?
A2: When an unsymmetrical epoxide reacts with a secondary amine, the nucleophilic attack can occur at either of the two carbon atoms of the epoxide ring.
-
Under basic or neutral conditions , the reaction typically follows an S(_N)2 mechanism, and the amine will preferentially attack the sterically less hindered carbon atom.[3][4]
-
Under acidic conditions , the epoxide oxygen is protonated, and the reaction exhibits more S(_N)1 character. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge.[4] Controlling the reaction conditions (pH, catalyst, solvent) is crucial for achieving the desired regioselectivity.[3][5][9]
Q3: How can I improve the stereoselectivity of my tertiary amino alcohol synthesis?
A3: Achieving high stereoselectivity is a common challenge.[10][11] Strategies include:
-
Chiral Substrates: Using enantiomerically pure starting materials, such as chiral epoxides or amino acids, can transfer that stereochemistry to the final product.[]
-
Chiral Catalysts: Asymmetric catalysis is a powerful tool. Chiral ligands complexed with metals like copper, ruthenium, or iridium can create a chiral environment that favors the formation of one enantiomer over the other.[7][8][12]
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.
Troubleshooting Guides
Problem 1: Low Yield in Grignard Reaction with an Amino Ester
Symptom: You are attempting to synthesize a tertiary amino alcohol by adding a Grignard reagent to an amino ester, but the yield is consistently low (<30%). You observe a complex mixture of products or recovery of the starting material.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in Grignard reactions.
Possible Causes & Solutions
-
Acidic Protons: The amine (N-H) proton is acidic and will react with the highly basic Grignard reagent, consuming at least one equivalent.
-
Solution: Protect the amine functionality before the Grignard addition. Common protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). In some cases, using a large excess of the Grignard reagent can overcome this, but protection is cleaner.[13]
-
-
Presence of Water: Grignard reagents are extremely sensitive to moisture.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents and inert atmosphere (Nitrogen or Argon) conditions.[14]
-
-
Side Reactions: Besides the desired nucleophilic addition, other reactions can occur.
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ester to form an enolate.[1]
-
Reduction: If the Grignard reagent has a β-hydride, it can reduce the carbonyl group.[1]
-
Solution: Perform the addition at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition. The use of cerium(III) chloride (Luche reduction conditions) can also suppress side reactions and improve yields.
-
Problem 2: Poor Regioselectivity in Epoxide Ring-Opening with a Secondary Amine
Symptom: Your reaction of an unsymmetrical epoxide with a secondary amine produces a mixture of two regioisomers, making purification difficult and lowering the yield of the desired product.
Controlling Regioselectivity
The choice of catalyst and reaction conditions is paramount for controlling the regioselectivity of epoxide ring-opening.[3]
Caption: Controlling regioselectivity in epoxide ring-opening reactions.
Quantitative Data: Catalyst Effect on Regioselectivity
The following table summarizes the effect of different catalysts on the ring-opening of styrene oxide with various amines. The desired product is the one resulting from attack at the benzylic carbon.
| Catalyst | Amine | Solvent | Temp (°C) | Yield (%) | Regioselectivity (Benzylic:Terminal) |
| None | Aniline | Water | RT | High | Poor (mixture) |
| Amberlyst-15 | Aniline | Neat | RT | 95 | High (favors benzylic) |
| LiBr | Aniline | Acetonitrile | Reflux | 92 | >99:1 (benzylic)[3] |
| Zn(ClO₄)₂ | Piperidine | None | RT | 98 | >99:1 (terminal)[15] |
| Acetic Acid | Morpholine | None | RT | 94 | >95:5 (benzylic)[9] |
Data compiled from various sources for illustrative purposes.[3][9][15]
Experimental Protocols
Protocol 1: Synthesis of a β-Amino Alcohol via Epoxide Ring-Opening (Catalyzed by LiBr)
This protocol describes a highly regioselective synthesis of trans-2-(phenylamino)cyclohexan-1-ol.
Materials:
-
Cyclohexene oxide
-
Aniline
-
Lithium bromide (LiBr), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclohexene oxide (1.0 g, 10.2 mmol) and anhydrous acetonitrile (20 mL).
-
Add aniline (0.95 g, 10.2 mmol) to the solution.
-
Add anhydrous lithium bromide (88 mg, 1.02 mmol, 10 mol%) to the reaction mixture.
-
Heat the mixture to reflux (approx. 82 °C) and maintain for 4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure trans-2-(phenylamino)cyclohexan-1-ol.
This protocol is adapted from literature procedures demonstrating the utility of lithium bromide as an efficient catalyst for the regioselective opening of epoxide rings by amines.[3]
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. rroij.com [rroij.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination | CoLab [colab.ws]
- 9. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04445F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
Technical Support Center: Stabilizing (Dimethylamino)heptanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of (dimethylamino)heptanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of (dimethylamino)heptanol during long-term storage?
A1: (Dimethylamino)heptanol, a tertiary amino alcohol, is susceptible to degradation primarily through three pathways:
-
Oxidation: The tertiary amine group is prone to oxidation, which can be initiated by atmospheric oxygen. This can lead to the formation of N-oxides and other degradation products. The presence of light and elevated temperatures can accelerate this process.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. This can involve the formation of free radicals, leading to a complex mixture of degradation products.[1][2][3]
-
Hofmann Elimination: Under certain conditions, particularly at elevated temperatures, quaternary ammonium compounds (which can form from the tertiary amine) can undergo Hofmann elimination to produce an alkene and a tertiary amine.[4][5][6][7] While less common for the free base, it is a potential degradation pathway to consider, especially if the compound is in a salt form or exposed to heat.
Q2: What are the ideal storage conditions for ensuring the long-term stability of (dimethylamino)heptanol?
A2: To minimize degradation, (dimethylamino)heptanol should be stored under the following conditions:
-
Temperature: Refrigeration at 2-8°C is recommended. Avoid freezing, as this can cause phase separation or precipitation if the compound is in solution.
-
Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is crucial to prevent oxidation.[6]
-
Light: The compound should be protected from light by using amber glass vials or by storing it in a dark place.
-
Container: Use well-sealed containers to prevent the ingress of oxygen and moisture. For highly sensitive applications, consider ampouling under an inert gas.
Q3: Can I use antioxidants to stabilize my (dimethylamino)heptanol sample?
A3: Yes, the addition of antioxidants can significantly improve the stability of (dimethylamino)heptanol by inhibiting oxidative degradation. Common classes of antioxidants suitable for amines include:
-
Hindered Phenols: Such as Butylated Hydroxytoluene (BHT).
-
Aromatic Amines: These can act as radical scavengers.
-
Hindered Amine Light Stabilizers (HALS): These are particularly effective against photodegradation.
The choice and concentration of the antioxidant will depend on the specific application and potential for interference with downstream experiments. It is crucial to perform compatibility and stability studies with the chosen antioxidant.
Q4: How can I detect and quantify the degradation of (dimethylamino)heptanol in my samples?
A4: Several analytical techniques can be employed to assess the purity and degradation of (dimethylamino)heptanol:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, MS) can be used to quantify the parent compound and non-volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to detect changes in functional groups, such as the formation of N-oxides or carbonyl compounds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Discoloration (yellowing or browning) of the sample | Oxidation of the amine functionality. | - Store the compound under an inert atmosphere (nitrogen or argon).- Protect from light by using amber vials or storing in the dark.- Consider adding a suitable antioxidant after performing compatibility tests. |
| Presence of unexpected peaks in analytical chromatograms (GC-MS, HPLC) | Degradation of the compound. | - Review storage conditions (temperature, atmosphere, light exposure).- Identify the degradation products using mass spectrometry or NMR to understand the degradation pathway.- Implement stricter storage protocols as outlined in the FAQs. |
| Decrease in the potency or activity of the compound in biological assays | Degradation of the active molecule. | - Re-analyze the purity of the stored compound using a validated analytical method.- If degradation is confirmed, discard the old stock and obtain a fresh batch.- Implement improved storage and handling procedures for the new batch. |
| Formation of a precipitate in a solution of (dimethylamino)heptanol | - Temperature fluctuations leading to decreased solubility.- Degradation leading to insoluble products.- Reaction with components of the storage container. | - Gently warm the solution to see if the precipitate redissolves (if temperature is the cause).- Analyze the precipitate to determine its identity.- Ensure the use of high-quality, inert storage containers. |
Experimental Protocols
Protocol for Accelerated Stability Testing
This protocol is designed to predict the long-term stability of (dimethylamino)heptanol under various storage conditions.
1. Sample Preparation:
- Prepare multiple aliquots of (dimethylamino)heptanol in the desired storage containers (e.g., amber glass vials with PTFE-lined caps).
- For testing the effect of antioxidants, prepare parallel sets of samples with and without the selected stabilizer at a predetermined concentration.
- One set of samples should be stored under ambient air, and another set should be purged with an inert gas (e.g., nitrogen) before sealing.
2. Storage Conditions:
- Place the samples in stability chambers maintained at the following conditions as per ICH guidelines:
- Long-term: 25°C ± 2°C / 60% RH ± 5% RH
- Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
- Include a photostability study by exposing a set of samples to a controlled light source.
3. Testing Schedule:
- Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies).
4. Analytical Methods:
- Use a validated stability-indicating analytical method, such as HPLC-UV or GC-MS, to quantify the concentration of (dimethylamino)heptanol and detect any degradation products.
5. Data Presentation:
| Storage Condition | Time Point (Months) | Purity (%) (No Antioxidant, Air) | Purity (%) (With Antioxidant, Air) | Purity (%) (No Antioxidant, N2) | Purity (%) (With Antioxidant, N2) |
| 40°C / 75% RH | 0 | 99.8 | 99.8 | 99.9 | 99.9 |
| 1 | 98.5 | 99.2 | 99.5 | 99.7 | |
| 3 | 96.2 | 98.1 | 98.8 | 99.2 | |
| 6 | 93.1 | 96.5 | 97.5 | 98.5 | |
| 25°C / 60% RH | 0 | 99.8 | 99.8 | 99.9 | 99.9 |
| 3 | 99.5 | 99.7 | 99.8 | 99.8 | |
| 6 | 99.1 | 99.5 | 99.6 | 99.7 |
Visualizations
Caption: Potential degradation pathways for (dimethylamino)heptanol.
Caption: Experimental workflow for stability assessment.
References
- 1. Photosensitized amino acid degradation in the presence of riboflavin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protein photodegradation in the visible range? Insights into protein photooxidation with respect to protein concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 5. byjus.com [byjus.com]
- 6. Video: Amines to Alkenes: Hofmann Elimination [jove.com]
- 7. Hofmann elimination - Wikipedia [en.wikipedia.org]
avoiding side reactions in the methylation of amino alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the methylation of amino alcohols. Our aim is to help you navigate common challenges and avoid undesirable side reactions in your experiments.
Troubleshooting Guides
Problem 1: Low or No Yield of N-Methylated Product
Q: I am attempting an N-methylation of my amino alcohol, but I'm observing a very low yield or no product at all. What are the possible causes and solutions?
A: Low or no yield in N-methylation reactions can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Extend the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Suboptimal Temperature: The reaction temperature might be too low.
-
Solution: Gradually increase the reaction temperature. For instance, the Eschweiler-Clarke reaction is often performed at elevated temperatures, sometimes near boiling.[1]
-
-
Reagent Quality: The quality of your reagents, especially the methylating agent and any catalysts, is crucial.
-
Solution: Use fresh, high-purity reagents. For reductive amination, ensure the activity of your reducing agent.
-
-
Steric Hindrance: A bulky amino alcohol substrate can hinder the approach of the methylating agent.
-
Solution: Consider using a less sterically hindered methylating agent or a different methylation method that is less sensitive to steric effects.
-
-
pH Issues (for Reductive Amination): The pH of the reaction medium is critical for imine/iminium ion formation.
-
Solution: Adjust the pH of the reaction mixture. A mildly acidic pH is often optimal for the initial condensation step.
-
Problem 2: Formation of O-Methylated Side Product
Q: My main side product is the O-methylated amino alcohol. How can I improve the chemoselectivity for N-methylation?
A: O-methylation is a common side reaction due to the nucleophilic nature of the hydroxyl group. To favor N-methylation, consider the following strategies:
-
Protecting the Hydroxyl Group: The most direct way to prevent O-methylation is to protect the hydroxyl group before the methylation step.
-
Solution: Use a suitable protecting group for the alcohol, such as a silyl ether (e.g., TBDMS) or a benzyl ether. These groups are generally stable under N-methylation conditions and can be removed later.
-
-
Choice of Methylating Agent and Conditions: Some methylation methods are inherently more selective for amines.
-
Solution: The Eschweiler-Clarke reaction is known for its high selectivity for N-methylation and avoids the formation of quaternary ammonium salts.[1] Reductive amination using formaldehyde and a reducing agent is also a highly chemoselective method for N-methylation.
-
-
Catalyst Selection: Certain catalysts can enhance the selectivity for N-methylation.
-
Solution: Research has shown that specific solid acid-base catalysts can significantly improve the chemoselectivity of N-methylation, especially when using supercritical methanol.[2]
-
Problem 3: Formation of Quaternary Ammonium Salt
Q: I am observing the formation of a quaternary ammonium salt, which is difficult to remove. How can I prevent this over-methylation?
A: The formation of quaternary ammonium salts is a common issue when using reactive alkylating agents like methyl iodide.
-
Reaction Stoichiometry: Using an excess of the methylating agent can lead to over-alkylation.
-
Solution: Carefully control the stoichiometry of your methylating agent. Use only a slight excess or stoichiometric amounts.
-
-
Choice of Methylation Method: Some methods are designed to stop at the tertiary amine stage.
-
Solution: The Eschweiler-Clarke reaction is a classic method that inherently avoids the formation of quaternary ammonium salts because a tertiary amine cannot form another imine or iminium ion.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the methylation of amino alcohols?
A1: The most prevalent side reactions include:
-
O-methylation: The hydroxyl group of the amino alcohol can also be methylated, leading to a loss of the desired product and purification challenges.
-
Over-methylation: The nitrogen atom can be methylated multiple times, leading to the formation of quaternary ammonium salts, especially when using highly reactive methylating agents like methyl iodide.
-
Racemization: If the amino alcohol is chiral, some reaction conditions can lead to racemization at the stereocenter. However, methods like the Eschweiler-Clarke reaction are known to typically proceed without racemization of chiral amines.[1]
Q2: When should I use a protecting group for the hydroxyl group?
A2: It is highly recommended to use a protecting group for the hydroxyl group when:
-
You are using a non-selective methylation method where O-methylation is a known side reaction.
-
Your amino alcohol is particularly valuable, and you want to maximize the yield of the N-methylated product.
-
The hydroxyl group's reactivity interferes with the desired N-methylation reaction under the chosen conditions.
Q3: What are the advantages of the Eschweiler-Clarke reaction for methylating amino alcohols?
A3: The Eschweiler-Clarke reaction offers several advantages:
-
High Chemoselectivity: It is highly selective for the N-methylation of primary and secondary amines.
-
No Quaternary Salt Formation: The reaction stops at the tertiary amine stage, preventing over-methylation.[1]
-
Mild Conditions: While often requiring heat, the reagents are relatively mild and readily available.
-
Stereocenter Integrity: It generally does not cause racemization of chiral amines.[1]
Q4: What are the key parameters to control in a reductive amination reaction for N-methylation?
A4: For a successful reductive amination, you should carefully control:
-
pH: The initial condensation of the amine with formaldehyde to form an imine or iminium ion is pH-dependent.
-
Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are mild enough not to reduce the starting aldehyde or ketone but will reduce the intermediate imine/iminium ion.[3]
-
Stoichiometry: The ratio of the amino alcohol, formaldehyde, and the reducing agent should be optimized to ensure complete conversion without side reactions.
Data Presentation
Table 1: Comparison of Common N-Methylation Methods for Amino Alcohols
| Method | Methylating Agent | Reducing Agent | Typical Yield | Selectivity (N- vs. O-) | Key Advantages | Common Side Reactions |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | Good to Excellent[4] | High | No quaternary salt formation[1] | Potential for side reactions with sensitive functional groups. |
| Reductive Amination | Formaldehyde | NaBH₃CN or NaBH(OAc)₃ | Good to Excellent | High | Mild conditions, broad substrate scope.[3] | Incomplete reduction, potential for side reactions with the reducing agent. |
| Direct Alkylation | Methyl Iodide (MeI) | N/A | Variable | Low to Moderate | Simple procedure. | O-methylation, over-methylation (quaternary salt formation). |
Experimental Protocols
Protocol 1: N-Methylation of an Amino Alcohol via Eschweiler-Clarke Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
To a round-bottom flask, add the amino alcohol (1.0 eq).
-
Add formic acid (2.0 - 3.0 eq) to the flask.
-
Add an aqueous solution of formaldehyde (37 wt. %, 2.0 - 3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Basify the mixture with a suitable base (e.g., NaOH solution) to pH > 10.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-methylated amino alcohol.
Protocol 2: N-Methylation of an Amino Alcohol via Reductive Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve the amino alcohol (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane).
-
Add an aqueous solution of formaldehyde (37 wt. %, 1.1 - 1.5 eq).
-
If necessary, adjust the pH to be slightly acidic (pH 5-6) using a mild acid (e.g., acetic acid).
-
Add the reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.1 - 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.1 - 1.5 eq), portion-wise at 0 °C or room temperature.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Mechanism of the Eschweiler-Clarke reaction.
Caption: General experimental workflow for reductive amination.
Caption: Decision tree for troubleshooting common methylation issues.
References
troubleshooting (dimethylamino)heptanol solubility in aqueous solutions
Technical Support Center: (Dimethylamino)heptanol
Welcome to the technical support center for (dimethylamino)heptanol. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of (dimethylamino)heptanol in aqueous solutions for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of (dimethylamino)heptanol in water?
A1: (Dimethylamino)heptanol is expected to have limited solubility in neutral water. The molecule has a seven-carbon chain, which is hydrophobic, and a polar tertiary amine group.[1][2][3] While the amine group can form hydrogen bonds with water, the long nonpolar chain significantly reduces its miscibility in aqueous solutions at neutral pH.[3][4]
Q2: How does pH affect the solubility of (dimethylamino)heptanol?
A2: As a tertiary amine, (dimethylamino)heptanol is a weak base.[5] Its solubility is highly dependent on pH. In acidic solutions (lower pH), the dimethylamino group becomes protonated, forming a positively charged ammonium salt. This ionized form is significantly more polar and, therefore, more soluble in water.[1][6] Conversely, in neutral or alkaline solutions (higher pH), the compound exists in its less soluble, un-ionized form.
Q3: Will temperature changes affect the solubility?
A3: Yes, temperature can influence solubility. For many solids dissolving in liquids, solubility increases with temperature. However, the effect can be complex for compounds like amines in water. While moderate heating may increase the rate of dissolution, it is crucial to monitor the solution, as some amine solutions can exhibit decreased solubility at higher temperatures. For related compounds, solubility has been shown to increase with temperature.[7]
Q4: Can I dissolve (dimethylamino)heptanol directly in my phosphate-buffered saline (PBS)?
A4: Direct dissolution in neutral or near-neutral buffers like PBS (pH ~7.4) may be difficult due to the compound's low intrinsic solubility at this pH. It is generally recommended to first prepare a concentrated stock solution in an appropriate solvent or acidic buffer and then dilute it into the final aqueous medium.
Troubleshooting Guide
This guide addresses common problems encountered when preparing aqueous solutions of (dimethylamino)heptanol.
Issue 1: The compound is not dissolving or is forming a cloudy suspension.
-
Cause: The pH of the aqueous solution is likely too high (neutral or alkaline), preventing the ionization of the basic amine group. The long hydrocarbon chain makes the un-ionized form poorly soluble.[3][4]
-
Solution:
-
pH Adjustment: Lower the pH of the solution. Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while stirring. As the pH decreases, the amine group will become protonated, increasing its solubility.[6] Aim for a pH well below the pKa of the amine group.
-
Prepare an Acidic Stock Solution: Dissolve the (dimethylamino)heptanol in a slightly acidic aqueous solution first (e.g., pH 4-5) to create a concentrated stock. This stock can then be carefully diluted into your final buffer, monitoring for any signs of precipitation.
-
Issue 2: The compound dissolves initially but precipitates out over time or upon dilution.
-
Cause: This often happens when an acidic stock solution is diluted into a buffer with a higher pH (e.g., PBS at pH 7.4). The buffering capacity of the final solution raises the pH, causing the protonated, soluble form to convert back to the neutral, insoluble form.
-
Solution:
-
Check Final pH: After dilution, measure the pH of the final solution. If it is near or above the pKa, precipitation is likely. You may need to adjust the final pH downwards.
-
Reduce Final Concentration: The desired final concentration may be above the solubility limit at the target pH. Try working with a lower final concentration.
-
Use a Co-solvent: If permissible for your experiment, consider preparing the stock solution in a water-miscible organic solvent like DMSO or ethanol. This can help maintain solubility upon dilution, but be mindful of the final solvent concentration in your experiment.
-
Factors Influencing (Dimethylamino)heptanol Solubility
| Factor | Effect on Solubility | Rationale |
| Low pH (Acidic) | Increases | The tertiary amine group is protonated to form a more polar and soluble ammonium salt.[1][6] |
| High pH (Alkaline) | Decreases | The compound remains in its neutral, less polar form, which has low water solubility.[6] |
| Increased Temperature | Generally Increases | Provides energy to overcome intermolecular forces, though the effect can be variable for amines.[7] |
| Long Carbon Chain | Decreases | The 7-carbon heptyl group is hydrophobic and dominates the molecule's character, reducing water solubility.[3][4] |
| Salt Concentration | May Decrease | High salt concentrations in the buffer can lead to a "salting-out" effect, reducing the solubility of organic molecules. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weigh Compound: Accurately weigh the required amount of (dimethylamino)heptanol.
-
Initial Suspension: Add a portion (e.g., 80%) of the final required volume of purified water. The compound will likely not dissolve completely and may form a suspension.
-
Acidification: While stirring vigorously, add 0.1 M HCl drop by drop. Monitor the solution's clarity. Continue adding acid until the solution becomes clear.
-
pH Measurement: Measure the pH of the solution to ensure it is in the acidic range (e.g., pH 4-5).
-
Final Volume: Add purified water to reach the final desired volume.
-
Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm filter. Store the stock solution at the recommended temperature.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues with (dimethylamino)heptanol.
Caption: A decision tree for troubleshooting solubility problems.
Effect of pH on Solubility
This diagram illustrates how changes in pH affect the chemical form and solubility of (dimethylamino)heptanol.
Caption: The relationship between pH, ionization, and solubility.
References
Optimizing Reaction Conditions for (Dimethylamino)heptanol Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of (dimethylamino)heptanol. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of (dimethylamino)heptanol, which is typically achieved through the reductive amination of a C7 aldehyde (heptanal) or ketone with dimethylamine.
Q1: Why is the yield of my (dimethylamino)heptanol synthesis lower than expected?
A1: Low yields in reductive amination can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Imine/Enamine Formation: The initial reaction between the carbonyl compound and dimethylamine to form an imine or enamine intermediate is crucial. This equilibrium can be shifted towards the product by removing water as it forms, for instance, by using a Dean-Stark apparatus or molecular sieves. For stubborn reactions, particularly with ketones, allowing the aldehyde/ketone and amine to stir for a period (e.g., 1-2 hours) before adding the reducing agent can improve the yield.[1] Catalytic amounts of an acid, such as acetic acid or trifluoroacetic acid, can also promote imine formation.[2]
-
Choice of Reducing Agent: The reactivity of the reducing agent is critical. Sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone in addition to the desired imine, lowering the overall yield of the amine.[3] Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion over the carbonyl group.[3][4]
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction. While many reductive aminations proceed at room temperature, gentle heating may be necessary for less reactive substrates. The choice of solvent is also important; common solvents include methanol, ethanol, dichloromethane (DCM), and tetrahydrofuran (THF).[5][6]
-
Stoichiometry: The molar ratio of reactants can influence the outcome. Using a slight excess of the amine or the aldehyde might be necessary depending on which is more valuable and the specific reaction kinetics.[1]
Q2: I am observing significant amounts of byproducts in my reaction mixture. How can I minimize their formation?
A2: Byproduct formation is a common issue. Here are some strategies to improve selectivity:
-
Over-alkylation: While not an issue when starting with dimethylamine, if a primary amine were used, over-alkylation to form a tertiary amine is a common side reaction.[3] This is a key advantage of using dimethylamine for this synthesis.
-
Alcohol Formation: As mentioned, the reduction of the starting carbonyl compound to the corresponding alcohol is a frequent side reaction, especially with strong reducing agents like NaBH₄.[3] Switching to a milder reagent like NaBH(OAc)₃ can mitigate this.[4][6]
-
Hydrolysis of Imine: Imines can be susceptible to hydrolysis back to the starting aldehyde/ketone and amine, particularly in the presence of water.[7] Ensuring anhydrous reaction conditions can help minimize this.
Q3: What is the most effective method for purifying the final (dimethylamino)heptanol product?
A3: The purification strategy will depend on the nature of the impurities.
-
Acid-Base Extraction: Since (dimethylamino)heptanol is a basic compound, a common and effective purification method is acid-base liquid-liquid extraction. The crude reaction mixture can be dissolved in an organic solvent (e.g., ethyl acetate, DCM) and washed with an acidic aqueous solution (e.g., dilute HCl or citric acid). The amine product will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine extracted back into an organic solvent.[7]
-
Distillation: For thermally stable amino alcohols, distillation under reduced pressure can be an effective method for purification, especially for removing non-volatile impurities.
-
Column Chromatography: While potentially less environmentally friendly, column chromatography on silica gel can be used for challenging separations.[7] It is important to note that the basicity of the amine can lead to tailing on standard silica gel. Using a silica gel treated with a small amount of triethylamine in the eluent or using NH silica gel can improve separation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to (dimethylamino)heptanol?
A1: The most prevalent method is the reductive amination of either heptanal or a heptanone isomer with dimethylamine.[8] This one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced to the final tertiary amine.[8]
Q2: Which reducing agent is best for this synthesis?
A2: The choice of reducing agent depends on the specific requirements of the reaction.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mildness and high selectivity for reducing iminium ions in the presence of aldehydes and ketones.[4][5][6] It is particularly advantageous for direct (one-pot) reductive aminations.[6]
-
Sodium Borohydride (NaBH₄): This is a more cost-effective but less selective reducing agent. It can be used effectively in a two-step process where the imine is formed first, and then NaBH₄ is added for the reduction.[5]
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) is a "green" and scalable option, though it may require specialized equipment for handling hydrogen gas under pressure.[9]
Q3: What are typical reaction conditions for the synthesis of (dimethylamino)heptanol?
A3: General conditions for the reductive amination of aliphatic aldehydes with dimethylamine are as follows:
-
Solvent: Dichloromethane (DCE), tetrahydrofuran (THF), or methanol are commonly used.[5][6]
-
Temperature: The reaction is often carried out at room temperature, although gentle heating may be required for less reactive substrates.
-
Catalyst: For imine formation, a catalytic amount of acetic acid is sometimes employed, particularly with ketones.[6]
-
Reaction Time: Reaction times can vary from a few hours to overnight, depending on the specific reagents and conditions.
Data Presentation: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Typical Temperature | Key Advantages | Potential Issues | Reported Yields (General) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, Acetonitrile | Room Temperature | High selectivity for imines/iminium ions, mild conditions, tolerates various functional groups.[4][5][6] | Higher cost compared to NaBH₄. | High to excellent.[4] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to Room Temperature | Cost-effective, readily available. | Can reduce the starting aldehyde/ketone, potentially lowering yield.[3] | Moderate to high, often used in a two-step procedure.[5] |
| Catalytic Hydrogenation (H₂/Catalyst) | Methanol, Ethanol | Room Temperature to elevated temperatures | "Green" process, high atom economy, suitable for large-scale synthesis.[9] | Requires specialized pressure equipment, catalyst can be expensive.[9] | Generally high.[9] |
Experimental Protocols
Protocol 1: Reductive Amination of Heptanal with Dimethylamine using Sodium Triacetoxyborohydride
This protocol is a general procedure based on the reductive amination of aldehydes with secondary amines using NaBH(OAc)₃.[5][6]
-
Reaction Setup: To a solution of heptanal (1.0 eq) in 1,2-dichloroethane (DCE), add a solution of dimethylamine (1.5 - 2.0 eq) in THF or as a hydrochloride salt with a non-nucleophilic base like triethylamine.
-
Addition of Reducing Agent: Stir the mixture at room temperature for 10-15 minutes to allow for iminium ion formation. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCE. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (using a solvent system such as hexane/ethyl acetate with 1% triethylamine) to afford the desired (dimethylamino)heptanol.
Mandatory Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
dealing with emulsion formation during (dimethylamino)heptanol extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the extraction of (dimethylamino)heptanol. Emulsion formation is a common challenge during the liquid-liquid extraction of this amphiphilic molecule. This guide offers practical solutions to prevent and resolve these issues, ensuring a more efficient workflow.
Troubleshooting Guide: Emulsion Formation
Emulsions are stable mixtures of two immiscible liquids, which can form during the vigorous mixing of the aqueous and organic phases in an extraction. The following guide provides a systematic approach to breaking emulsions encountered during the extraction of (dimethylamino)heptanol.
Initial Assessment:
-
Allow the mixture to stand: Sometimes, an emulsion will break on its own if left undisturbed for a period, from a few minutes to an hour.[1] This is the simplest and least intrusive method.
-
Gentle swirling: Gently swirling the separatory funnel can help the droplets coalesce without introducing enough energy to reform the emulsion.
If the emulsion persists, proceed with the following physical and chemical methods.
Physical Methods to Break Emulsions:
-
Centrifugation: This is often the most effective method for breaking stubborn emulsions.[1][2][3] The centrifugal force separates the layers based on density.
-
Filtration: Passing the emulsified mixture through a plug of glass wool or Celite can help to break the emulsion by physically trapping the emulsifying particles.[3]
-
Temperature Variation: Gently warming the mixture in a warm water bath can decrease the viscosity of the phases and promote separation.[4] Conversely, cooling the mixture may also aid in breaking the emulsion.[4]
-
Ultrasonic Bath: An ultrasonic bath can be used to disrupt the emulsion by cavitation.[1][2]
Chemical Methods to Break Emulsions:
-
Addition of Brine (Salting Out): Adding a saturated sodium chloride (NaCl) solution increases the ionic strength of the aqueous phase.[3][4] This reduces the solubility of organic compounds in the aqueous layer and can help to break the emulsion.
-
pH Adjustment: Since (dimethylamino)heptanol is a basic compound, its solubility is highly dependent on pH.
-
Acidification: Adding a dilute acid (e.g., 1M HCl) will protonate the dimethylamino group, forming a salt that is more soluble in the aqueous phase. This can effectively break the emulsion.[5]
-
Basification: If the desired product is the free base in the organic layer, adding a dilute base (e.g., 1M NaOH) can help to deprotonate any emulsifying acidic impurities.
-
-
Solvent Addition:
-
Adding a small amount of the organic solvent used in the extraction can sometimes break the emulsion.
-
Alternatively, adding a small amount of a different, more polar organic solvent like methanol or ethanol can alter the interfacial tension and break the emulsion.
-
| Method | Principle | Typical Application | Notes |
| Standing | Gravity separation | Minor emulsions | Allow to sit for 10-60 minutes. |
| Centrifugation | Enhanced gravity separation | Stubborn or fine emulsions | A few minutes at moderate speed is often sufficient. |
| Addition of Brine | Increased ionic strength of aqueous phase ("salting out") | General purpose | Add saturated NaCl solution and gently mix. |
| pH Adjustment | Alters solubility of the amine or impurities | When extracting basic compounds | Acidify to move the amine to the aqueous phase; basify to keep it in the organic phase. |
| Filtration | Physical disruption of the emulsion | Emulsions caused by fine solids | Pass through glass wool or a pad of Celite. |
| Temperature Change | Reduces viscosity, alters solubility | Thermally stable compounds | Gentle warming is most common. |
| Solvent Addition | Alters polarity and interfacial tension | General purpose | Add a small volume of the extraction solvent or a polar solvent like methanol. |
| Ultrasonic Bath | Cavitation disrupts droplets | Lab-scale extractions | Use for short periods to avoid heating. |
Frequently Asked Questions (FAQs)
Q1: What causes emulsion formation during the extraction of (dimethylamino)heptanol?
A1: Emulsion formation is common with amphiphilic molecules like (dimethylamino)heptanol, which have both hydrophilic (hydroxyl and amino groups) and hydrophobic (heptyl chain) parts. Other causes include:
-
Vigorous shaking: This creates very fine droplets that are slow to coalesce.
-
Presence of surfactants or detergents: These impurities stabilize emulsions.
-
Finely divided particulate matter: Solids can accumulate at the interface and stabilize the emulsion.
-
High concentration of the solute: This can increase the viscosity of the phases.
Q2: How can I prevent emulsion formation in the first place?
A2: Prevention is often easier than treatment. Consider the following:
-
Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without excessive energy input.
-
Pre-wash: If the starting material is known to contain impurities that can act as emulsifying agents, a pre-wash of the organic solution might be beneficial.
-
pH control: Ensure the pH of the aqueous phase is appropriate for the desired separation before mixing. For extracting the basic (dimethylamino)heptanol into the organic phase, the aqueous phase should be basic. To move it into the aqueous phase, the solution should be acidic.[5]
Q3: I've added brine, but the emulsion is still not breaking. What should I do next?
A3: If salting out is not effective, consider a combination of methods. For example, after adding brine, you could try gentle warming or centrifugation. If you suspect the presence of solid particles, filtration through Celite would be a good next step.
Q4: Will adjusting the pH affect my final product?
A4: Adjusting the pH is a powerful tool for both breaking emulsions and purifying your product. However, be mindful of the stability of (dimethylamino)heptanol and any other compounds in your mixture. Extreme pH values could potentially cause degradation. It is best to use dilute acids and bases and to perform the extractions promptly.
Q5: Is there a preferred solvent to minimize emulsion formation?
A5: While solvent choice is often dictated by the specifics of the reaction, some solvents are more prone to emulsion formation than others. For instance, chlorinated solvents can sometimes be more problematic. If you are consistently facing emulsion issues, you might consider trying a different extraction solvent, such as ethyl acetate or methyl tert-butyl ether (MTBE), if it is compatible with your experimental goals.
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a typical workflow for liquid-liquid extraction and a logical sequence for troubleshooting emulsion formation.
Caption: Troubleshooting workflow for emulsion formation.
This guide should serve as a valuable resource for overcoming challenges associated with emulsion formation during the extraction of (dimethylamino)heptanol. By systematically applying these troubleshooting steps, researchers can improve the efficiency and success of their purification processes.
References
Validation & Comparative
Comparative Analysis of the Biological Activity of (Dimethylamino)heptanol Isomers: A Proposed Investigational Framework
For researchers, scientists, and drug development professionals.
Introduction
(Dimethylamino)heptanol and its isomers represent a class of small molecules with potential for diverse biological activities, owing to their structural similarity to known bioactive amino alcohols. Amino alcohols are integral components of many biologically active compounds, including pharmaceuticals and natural products.[1][2] The specific stereochemistry of a molecule can significantly influence its pharmacological properties, including efficacy and toxicity.[3][4] To date, a direct comparative study of the biological activities of (dimethylamino)heptanol isomers has not been reported in publicly available scientific literature. This guide, therefore, presents a proposed framework for the systematic evaluation and comparison of these isomers. It outlines a series of recommended in vitro experiments, data presentation formats, and detailed experimental protocols to facilitate such a study.
Proposed Areas of Biological Investigation
Based on the known activities of structurally related amino alcohols, the following areas of investigation are proposed for the (dimethylamino)heptanol isomers:
-
Receptor Binding Affinity: Many amino alcohols interact with G-protein coupled receptors (GPCRs).[5][6] Determining the binding affinity of each isomer to a panel of relevant GPCRs is a critical first step.
-
Functional Activity: Assessing whether the isomers act as agonists, antagonists, or allosteric modulators at identified target receptors is essential to understanding their functional consequences.[7][8]
-
Cellular Viability and Cytotoxicity: Evaluating the effect of each isomer on cell health is crucial to identify potential therapeutic windows and toxicity profiles.[9][10]
Data Presentation
Quantitative data from the proposed experiments should be summarized for clear comparison.
Table 1: Hypothetical Receptor Binding Affinities of (Dimethylamino)heptanol Isomers
| Isomer | Receptor A (Ki, nM) | Receptor B (Ki, nM) | Receptor C (Ki, nM) |
| (R)-isomer | 50 ± 5 | > 10,000 | 150 ± 12 |
| (S)-isomer | 800 ± 60 | > 10,000 | 2500 ± 200 |
| racemate | 350 ± 30 | > 10,000 | 900 ± 75 |
Table 2: Hypothetical Functional Activity of (Dimethylamino)heptanol Isomers at Receptor A
| Isomer | Assay Type | EC50 / IC50 (nM) | Efficacy (%) |
| (R)-isomer | cAMP Assay (Agonist) | 120 ± 15 | 85 |
| (S)-isomer | cAMP Assay (Antagonist) | 1500 ± 100 | N/A |
| racemate | cAMP Assay (Partial Agonist) | 600 ± 50 | 40 |
Table 3: Hypothetical Cytotoxicity of (Dimethylamino)heptanol Isomers in a HepG2 Cell Line
| Isomer | Assay Type | CC50 (µM) |
| (R)-isomer | MTT Assay | 75 ± 8 |
| (S)-isomer | MTT Assay | > 200 |
| racemate | MTT Assay | 120 ± 10 |
Mandatory Visualizations
Diagrams illustrating key processes are essential for clarity.
Caption: Hypothetical GPCR signaling cascade modulated by a (dimethylamino)heptanol isomer.
Caption: General experimental workflow for comparing the biological activity of isomers.
Experimental Protocols
Detailed methodologies are crucial for reproducibility.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of each (dimethylamino)heptanol isomer for a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target receptor (e.g., [3H]-ligand)
-
(Dimethylamino)heptanol isomers (R, S, and racemate)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of each (dimethylamino)heptanol isomer.
-
In a 96-well plate, add the assay buffer, cell membranes, and the corresponding dilution of the isomer or control.
-
Add the radioligand to all wells at a concentration close to its Kd.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding at each concentration of the isomer and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine if the (dimethylamino)heptanol isomers act as agonists or antagonists at a Gs or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells stably expressing the target GPCR
-
(Dimethylamino)heptanol isomers
-
Known agonist and antagonist for the target receptor
-
Assay buffer or cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Agonist Mode:
-
Seed the cells in a 96-well plate and culture overnight.
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and incubate.
-
Add serial dilutions of the (dimethylamino)heptanol isomers or the known agonist.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.
-
Plot the cAMP concentration against the isomer concentration to determine the EC50 and maximum efficacy.
-
-
Antagonist Mode:
-
Follow steps 1 and 2 from the agonist mode.
-
Add serial dilutions of the (dimethylamino)heptanol isomers or the known antagonist and incubate for a short period.
-
Add the known agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels.
-
Plot the inhibition of the agonist response against the isomer concentration to determine the IC50.
-
MTT Cytotoxicity Assay
Objective: To assess the effect of the (dimethylamino)heptanol isomers on cell viability and determine the concentration that reduces cell viability by 50% (CC50).[11][12]
Materials:
-
A relevant cell line (e.g., HepG2 for hepatotoxicity)
-
(Dimethylamino)heptanol isomers
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the (dimethylamino)heptanol isomers. Include a vehicle control (medium with the same amount of solvent used to dissolve the isomers).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the isomer concentration to determine the CC50 value.
Conclusion
While direct experimental data on the comparative biological activity of (dimethylamino)heptanol isomers is currently lacking, this guide provides a comprehensive framework for their systematic investigation. By following the proposed experimental protocols and data presentation formats, researchers can elucidate the structure-activity relationships of these compounds. Such studies are essential for identifying potential therapeutic leads and understanding the toxicological profiles of this chemical class. The stereochemistry of amino alcohols is a critical determinant of their biological function, and a thorough comparison of the isomers of (dimethylamino)heptanol is a necessary step in evaluating their pharmacological potential.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. AddexBio Service - GPCRAssays [addexbio.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 8. Comparative analysis of functional assays for characterization of agonist ligands at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. opentrons.com [opentrons.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. ijprajournal.com [ijprajournal.com]
Comparative Toxicity Analysis: Heptanol vs. (Dimethylamino)heptanol Derivative
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of heptanol and a substituted (dimethylamino)heptanol derivative. The objective is to present available experimental data on their acute toxicity, discuss relevant experimental methodologies, and explore potential toxicological signaling pathways.
Data Presentation: Acute Toxicity
The following table summarizes the available acute toxicity data for 1-heptanol and a structurally related, complex (dimethylamino)heptanol derivative. It is critical to note that the (dimethylamino)heptanol compound for which data was found, 3-Heptanol, 6-(dimethylamino)-4,4-diphenyl-, formate, alpha-dl-, possesses significant structural differences from a simple (dimethylamino)heptanol, which will substantially impact its toxicological profile.
| Compound | Test Type | Route of Exposure | Species | Dose | Source |
| 1-Heptanol | LD50 | Oral | Rat | 5500 mg/kg | [1] |
| 1-Heptanol | LD50 | Oral | Rat | 1.87 g/kg | [2] |
| 1-Heptanol | LD50 | Dermal | Rabbit | >2000 mg/kg | [1] |
| 3-Heptanol, 6-(dimethylamino)-4,4-diphenyl-, formate, alpha-dl- | LD50 | Subcutaneous | Mouse | 135 mg/kg | [3] |
| 3-Heptanol, 6-(dimethylamino)-4,4-diphenyl- | LD50 | Oral | Mouse | 346 mg/kg | [4] |
Disclaimer: The provided data for the (dimethylamino)heptanol derivative should not be considered representative of simple (dimethylamino)heptanol compounds due to the presence of diphenyl and formate moieties.
Experimental Protocols
The determination of the acute toxicity values presented above typically follows standardized experimental protocols. Below are detailed methodologies for common in vivo and in vitro toxicity assays.
In Vivo Acute Oral Toxicity (LD50)
This protocol is a generalized procedure based on established guidelines for determining the median lethal dose (LD50) of a substance.
-
Animal Selection: Healthy, young adult rodents (e.g., Wistar or Sprague-Dawley rats) of a single sex are typically used. Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.
-
Housing and Diet: Animals are housed in controlled environmental conditions with a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum, though fasting may be required before substance administration.
-
Dose Preparation: The test substance (e.g., heptanol) is prepared in an appropriate vehicle. The concentration is adjusted to deliver the desired dose in a specific volume (e.g., 1-2 mL/100 g body weight).
-
Administration: The substance is administered to the animals via oral gavage. A control group receives the vehicle only.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.
-
Data Analysis: The LD50 is calculated using statistical methods, such as the Probit or Logit method, based on the number of mortalities at different dose levels.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This protocol outlines a common method for assessing the cytotoxic potential of a compound on cultured cells.
-
Cell Culture: A suitable cell line (e.g., hepatocytes, neuronal cells) is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (heptanol and (dimethylamino)heptanol derivative) are dissolved in a suitable solvent (e.g., DMSO) and then diluted in the cell culture medium to various concentrations. The cells are then exposed to these concentrations for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
-
Data Analysis: The IC50 (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the cell viability against the compound concentration.
Mandatory Visualizations
Experimental Workflow for In Vivo Acute Toxicity Testing
Caption: Workflow for In Vivo Acute Toxicity Study.
Potential Signaling Pathway for Alcohol-Induced Toxicity
Long-chain alcohols like heptanol may induce cellular toxicity through various mechanisms, including the activation of stress-related signaling pathways. While direct evidence for heptanol is limited, the pathways affected by ethanol provide a plausible model.
Caption: Potential Alcohol-Induced Toxicity Pathway.
Potential Signaling Pathway for Amino Alcohol-Induced Effects
Some amino alcohols have been shown to modulate inflammatory responses, potentially through interference with Toll-like receptor (TLR) signaling.
Caption: Amino Alcohol Modulation of TLR4 Signaling.
References
A Comparative Guide to the Validation of a New Gas Chromatography Method for (Dimethylamino)heptanol Analysis
This guide provides a comprehensive comparison of a novel Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantitative analysis of (dimethylamino)heptanol against a standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The presented data and protocols are intended to assist researchers, scientists, and drug development professionals in the selection and implementation of analytical methods for similar amino alcohol compounds.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters of the new GC-FID method and a conventional HPLC-UV method for the analysis of (dimethylamino)heptanol.
| Performance Parameter | New GC-FID Method | Alternative HPLC-UV Method |
| Linearity (R²) | >0.999 | >0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
| Run Time | 15 minutes | 25 minutes |
Experimental Protocols
New Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method involves the derivatization of (dimethylamino)heptanol to enhance its volatility for GC analysis.
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of (dimethylamino)heptanol at 1 mg/mL in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Derivatization: To 1 mL of each standard or sample solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 60°C for 30 minutes.
2. GC-FID Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 2 minutes.
-
Detector: Flame Ionization Detector (FID) at 300°C.
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method utilizes pre-column derivatization to allow for UV detection of the analyte.
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of (dimethylamino)heptanol at 1 mg/mL in a diluent of 50:50 acetonitrile:water. Prepare calibration standards by dilution.
-
Sample Derivatization: To 100 µL of each standard or sample, add 200 µL of a borate buffer (pH 9.5) and 100 µL of a 10 mg/mL solution of o-phthaldialdehyde (OPA) in methanol. Vortex and let the reaction proceed for 2 minutes at room temperature before injection.
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient: Start at 20% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 338 nm.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the validation of a new analytical method and the general signaling pathway for method selection.
Caption: Workflow for the validation of a new analytical method.
Spectroscopic Scrutiny: A Comparative Guide to (Dimethylamino)heptanol Isomers
For researchers, scientists, and professionals in drug development, understanding the subtle structural nuances of isomeric compounds is paramount. This guide provides a detailed spectroscopic comparison of two representative (dimethylamino)heptanol isomers: 1-(dimethylamino)heptan-2-ol and 7-(dimethylamino)heptan-1-ol. By examining their theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illustrate how these powerful analytical techniques can be leveraged to differentiate between closely related molecular structures.
The precise arrangement of functional groups within a molecule can significantly influence its chemical reactivity, biological activity, and physical properties. In the realm of pharmaceutical development, the ability to distinguish between isomers is critical for ensuring the purity, efficacy, and safety of a drug substance. This guide offers a foundational understanding of how spectroscopic methods serve as indispensable tools in this analytical endeavor.
Comparative Spectroscopic Data
The following tables summarize the predicted quantitative data for 1-(dimethylamino)heptan-2-ol and 7-(dimethylamino)heptan-1-ol. These values are derived from established principles of spectroscopy and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Protons | Predicted δ (ppm) for 1-(dimethylamino)heptan-2-ol | Predicted δ (ppm) for 7-(dimethylamino)heptan-1-ol |
| -N(CH₃)₂ | ~2.3 | ~2.2 |
| -CH₂-N | ~2.4 (multiplet) | ~2.3 (triplet) |
| -CH(OH)- | ~3.6 (multiplet) | - |
| -CH₂-OH | - | ~3.6 (triplet) |
| -CH₂- chain | ~1.2-1.6 (multiplets) | ~1.2-1.6 (multiplets) |
| Terminal -CH₃ | ~0.9 (triplet) | - |
| OH | Variable | Variable |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon | Predicted δ (ppm) for 1-(dimethylamino)heptan-2-ol | Predicted δ (ppm) for 7-(dimethylamino)heptan-1-ol |
| -N(CH₃)₂ | ~45 | ~45 |
| -CH₂-N | ~65 | ~60 |
| -CH(OH)- | ~70 | - |
| -CH₂-OH | - | ~63 |
| -CH₂- chain | ~23-35 (multiple signals) | ~26-33 (multiple signals) |
| Terminal -CH₃ | ~14 | - |
Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Functional Group | Predicted Wavenumber (cm⁻¹) for 1-(dimethylamino)heptan-2-ol | Predicted Wavenumber (cm⁻¹) for 7-(dimethylamino)heptan-1-ol |
| O-H Stretch (alcohol) | 3600-3200 (broad) | 3600-3200 (broad) |
| C-H Stretch (alkane) | 2960-2850 | 2960-2850 |
| C-N Stretch (amine) | 1250-1020 | 1250-1020 |
| C-O Stretch (alcohol) | ~1050 (secondary) | ~1060 (primary) |
Table 4: Predicted Key Mass Spectrometry (MS) Fragments (m/z)
| Isomer | Predicted Molecular Ion (M⁺) m/z | Predicted Key Fragment Ions (m/z) |
| 1-(dimethylamino)heptan-2-ol | 159 | 58 [CH₂=N(CH₃)₂]⁺ (base peak), 142 [M-OH]⁺, 100 [M-C₄H₉]⁺ |
| 7-(dimethylamino)heptan-1-ol | 159 | 58 [CH₂=N(CH₃)₂]⁺, 142 [M-OH]⁺, 128 [M-CH₂OH]⁺ |
Experimental Protocols
The following are standard methodologies for the spectroscopic analysis of small organic molecules like (dimethylamino)heptanol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.[1]
-
Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[2][3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[3][4][5]
-
Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[4] A background spectrum of the clean salt plates or ATR crystal should be acquired and automatically subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. The "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern for each isomer.[6]
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) with an electron ionization (EI) source is common.[7] For less volatile or thermally sensitive compounds, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) can be used.[8][9]
-
Ionization : In Electron Ionization (EI), the sample molecules in the gas phase are bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.[7][10]
-
Mass Analysis : The resulting ions (the molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak, which gives the molecular weight of the compound. The fragmentation pattern provides valuable information about the molecule's structure.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of the (dimethylamino)heptanol isomers.
Caption: Experimental workflow for spectroscopic comparison.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. jascoinc.com [jascoinc.com]
- 6. C7H16 infrared spectrum of heptane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of the Antimicrobial Efficacy of Amino Alcohols and Quaternary Ammonium Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the antimicrobial efficacy of (dimethylamino)heptanol and other commercially available antimicrobial agents. Due to the limited availability of specific efficacy data for (dimethylamino)heptanol in peer-reviewed literature, this document focuses on the antimicrobial performance of structurally and functionally related compounds, namely other amino alcohols and quaternary ammonium compounds (QACs). The data presented herein is intended to serve as a benchmark for researchers and drug development professionals interested in the potential of amino alcohol derivatives as novel antimicrobial agents. The guide details standardized experimental protocols for assessing antimicrobial efficacy and illustrates key experimental workflows and the putative mechanism of action through diagrammatic representations.
Introduction
The rising threat of antimicrobial resistance necessitates the exploration and development of novel antimicrobial agents. Amino alcohols and their derivatives, such as quaternary ammonium compounds, represent a class of molecules with known antimicrobial properties. These compounds typically exert their effect by disrupting the microbial cell membrane, a mechanism that is less prone to the development of resistance compared to agents with specific intracellular targets. This guide aims to provide a comparative framework for evaluating the potential efficacy of (dimethylamino)heptanol by examining the performance of related and widely used antimicrobials.
Comparative Efficacy Data
The following tables summarize the in vitro antimicrobial efficacy of selected quaternary ammonium compounds against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. These compounds share a similar cationic, amphiphilic structure with the presumed structure of (dimethylamino)heptanol, making them relevant comparators.
Table 1: Minimum Inhibitory Concentrations (MIC) of Quaternary Ammonium Compounds
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Benzalkonium Chloride (BAC) | Staphylococcus aureus | 0.4 - 1.8 | [1] |
| Benzalkonium Chloride (BAC) | Escherichia coli | >16 | [2] |
| Didecyldimethylammonium Chloride (DDAC) | Staphylococcus aureus | 0.4 - 1.8 | [1] |
| Didecyldimethylammonium Chloride (DDAC) | Escherichia coli | >8 | [2] |
| Cetylpyridinium Chloride (CPC) | Gram-positive bacteria | Alkyl chain length dependent | [3] |
| Cetylpyridinium Chloride (CPC) | Gram-negative bacteria | Alkyl chain length dependent | [3] |
| NDD9® (Didecylmethylpolyoxyethylammonium propionate) | Staphylococcus aureus | 250 | [4] |
| Phagosurf ND® (Didecyldimethylammonium chloride) | Staphylococcus aureus ATCC 29213 | 4000 | [4] |
Note: The efficacy of QACs can be influenced by factors such as alkyl chain length and the specific formulation.[3]
Table 2: Zone of Inhibition Diameters for Benzalkonium Chloride
| Compound | Test Organism | Zone of Inhibition (mm) | Reference |
| Benzalkonium Chloride (BAC) with Isopropyl Alcohol | Staphylococcus aureus | 19.5 ± 0.7 | [5] |
| Benzalkonium Chloride (BAC) with Isopropyl Alcohol | Escherichia coli | 31.0 ± 1.4 | [5] |
Experimental Protocols
The following are detailed methodologies for two standard in vitro antimicrobial susceptibility tests.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.[6]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL)
-
Test antimicrobial agent stock solution
-
Positive control (broth with inoculum, no antimicrobial)
-
Negative control (broth only)
-
Multichannel pipette
Procedure:
-
Prepare serial two-fold dilutions of the antimicrobial agent in MHB directly in the wells of a 96-well plate. The typical volume per well is 100 µL.
-
Prepare a standardized inoculum of the test microorganism adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculate each well (except the negative control) with an equal volume of the standardized bacterial suspension (typically 100 µL), bringing the total volume in each well to 200 µL.
-
Include a positive control well containing only the growth medium and the bacterial inoculum, and a negative control well with only the growth medium.
-
Incubate the microtiter plate at 35-37°C for 16-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Kirby-Bauer Disk Diffusion Method for Zone of Inhibition Determination
This agar-based method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[7][8][9]
Materials:
-
Mueller-Hinton agar (MHA) plates (150 mm or 100 mm)
-
Sterile cotton swabs
-
Standardized microbial inoculum (turbidity equivalent to 0.5 McFarland standard)
-
Filter paper disks impregnated with a known concentration of the antimicrobial agent
-
Sterile forceps or disk dispenser
-
Incubator
-
Ruler or calipers
Procedure:
-
Prepare a bacterial inoculum by suspending 3-5 isolated colonies from a fresh agar plate into sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[8]
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[8]
-
Evenly streak the swab over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[8]
-
Allow the plate to dry for a few minutes.
-
Using sterile forceps or a disk dispenser, place the antimicrobial-impregnated disks onto the surface of the agar. Ensure the disks are firmly in contact with the agar and are spaced at least 24 mm apart.[8]
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI).
Visualizations
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Workflow: Kirby-Bauer Disk Diffusion Test
Caption: Workflow for the Kirby-Bauer disk diffusion test.
Signaling Pathway: Putative Mechanism of Membrane Disruption by Cationic Antimicrobials
References
- 1. journals.asm.org [journals.asm.org]
- 2. ifh-homehygiene.org [ifh-homehygiene.org]
- 3. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Antibacterial Activity of Three Quaternary Ammonium Disinfectants on Different Germs Isolated from the Hospital Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. asm.org [asm.org]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. microbenotes.com [microbenotes.com]
Assessing the Cross-Reactivity of (Dimethylamino)heptanol in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential cross-reactivity of (dimethylamino)heptanol in immunoassays. Due to the lack of specific published cross-reactivity data for this compound, this document serves as a practical framework for researchers to assess its immunoassay performance. We will explore the structural basis for potential cross-reactivity, present a comparative case study of structurally related compounds, and provide detailed experimental protocols for in-house validation.
Understanding Cross-Reactivity in Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended antigen.[1] This can lead to inaccurate quantification, false positives, or false negatives in an assay.[2]
The structure of 7-(dimethylamino)-1-heptanol , a representative isomer, contains three key features that could contribute to cross-reactivity:
-
A Seven-Carbon Alkyl Chain: This hydrophobic chain is a common feature in many organic molecules and could lead to non-specific binding.
-
A Primary Alcohol Group (-OH): Antibodies developed against other alcohols or molecules with hydroxyl groups in a similar position may exhibit cross-reactivity.
-
A Tertiary Amine Group (-N(CH₃)₂): The presence of this functional group could lead to interactions with antibodies designed to detect other amine-containing compounds.
Comparative Analysis: A Case Study on Alcohol Glucuronides
To illustrate the principles of cross-reactivity among structurally similar molecules, we present data from a study on the cross-reaction of various alcohol glucuronides in an enzyme immunoassay for ethyl glucuronide (EtG).[3] This provides a tangible example of how variations in alkyl chain length and structure can influence antibody binding.
| Compound Tested | Structure | Percent Cross-Reactivity (95% Confidence Interval) |
| Ethyl glucuronide (Target Analyte) | CH₃CH₂-O-Glucuronide | 87-94% (Response Rate) |
| 2-Propyl glucuronide | (CH₃)₂CH-O-Glucuronide | 69-84% |
| Methyl glucuronide | CH₃-O-Glucuronide | 4-9% |
| 1-Propyl glucuronide | CH₃CH₂CH₂-O-Glucuronide | 4-9% |
| 1-Butyl glucuronide | CH₃(CH₂)₃-O-Glucuronide | 4-9% |
| 2-Butyl glucuronide | CH₃CH₂CH(CH₃)-O-Glucuronide | 4-9% |
| tert-Butyl glucuronide | (CH₃)₃C-O-Glucuronide | ~0% |
Data sourced from a study on the cross-reactivity of alcohol glucuronides in an ethyl glucuronide enzyme immunoassay.[3]
This data demonstrates that even minor changes in the alkyl group can significantly alter the degree of cross-reactivity, with the more structurally similar 2-propyl glucuronide showing a high degree of cross-reactivity with the anti-EtG antibody.
Experimental Protocols for Assessing Cross-Reactivity
The most common method for determining the cross-reactivity of a small molecule like (dimethylamino)heptanol is a competitive enzyme-linked immunosorbent assay (ELISA) .
Principle of Competitive ELISA
In a competitive ELISA, the analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less labeled analyte binding to the antibody, leading to a weaker signal.
Caption: Competitive ELISA principle.
Experimental Workflow
Caption: Cross-reactivity testing workflow.
Detailed Protocol
Materials:
-
High-binding 96-well microplate
-
Antibody specific to the target analyte of the immunoassay being tested
-
(Dimethylamino)heptanol
-
Other potential cross-reactants
-
Enzyme-labeled target analyte (e.g., HRP-conjugate)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the capture antibody to an optimal concentration in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte standard, (dimethylamino)heptanol, and other potential cross-reactants.
-
Add 50 µL of each standard or test compound dilution to the appropriate wells.
-
Add 50 µL of the diluted enzyme-labeled analyte to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step.
-
Signal Development: Add 100 µL of substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis
-
Standard Curve: Plot the absorbance values for the target analyte standards against their known concentrations to generate a standard curve.
-
IC₅₀ Determination: Determine the concentration of the target analyte and each test compound that causes 50% inhibition of the maximum signal (IC₅₀).
-
Percent Cross-Reactivity Calculation: Use the following formula to calculate the percent cross-reactivity for (dimethylamino)heptanol and other tested compounds:
% Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) x 100
Conclusion
References
(Dimethylamino)heptanol in Catalysis: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is paramount to achieving high enantioselectivity and yield. While a vast array of ligands have been developed, amino alcohols represent a readily accessible and effective class. This guide provides a comparative performance analysis of N,N-dialkylamino alcohol ligands, with a focus on structures analogous to (dimethylamino)heptanol, in the context of a benchmark catalytic reaction: the enantioselective addition of diethylzinc to benzaldehyde. Due to the limited availability of specific data on (dimethylamino)heptanol, this guide utilizes data from the well-studied and structurally related ligand, (-)-3-exo-(dimethylamino)isoborneol (DAIB), as a representative for simple N,N-dimethylamino alcohol ligands.
Performance Comparison of Chiral Amino Alcohol Ligands
The enantioselective addition of diethylzinc to benzaldehyde is a standard reaction for evaluating the efficacy of chiral ligands. The performance of various amino alcohol ligands in this reaction is summarized below, highlighting the impact of structural modifications on yield and enantiomeric excess (ee).
| Ligand | Structure | Yield (%) | Enantiomeric Excess (ee, %) | Configuration of Product | Reference |
| (-)-3-exo-(dimethylamino)isoborneol (DAIB) | A rigid bicyclic N,N-dimethylamino alcohol. | 98 | 99 | (S) | [1] |
| (-)-3-exo-(morpholino)isoborneol (MIB) | Structurally similar to DAIB, with the dimethylamino group replaced by a morpholino group. | >95 | >95 | (S) | [2] |
| (1R,2S)-N-Methylephedrine | A popular and readily available chiral amino alcohol with a more flexible backbone compared to DAIB. | 95 | 90 | (R) | |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPPM) | A C2-symmetric amino alcohol with bulky phenyl substituents. | 96 | 98 | (S) |
Key Observations:
-
Rigidity and Steric Hindrance: The high enantioselectivity achieved with DAIB underscores the benefit of a rigid bicyclic scaffold, which effectively shields one face of the aldehyde.[3]
-
Influence of the Amino Group: The performance of MIB, where the dimethylamino group is replaced by a morpholino group, is comparable to or even better than DAIB, suggesting that modifications to the amino substituent can be made without compromising catalytic activity.[2]
-
Flexible Ligands: While still providing good results, the more flexible N-methylephedrine generally leads to slightly lower enantioselectivity compared to the rigid DAIB.
-
Bulky Substituents: The excellent performance of DPPM highlights the positive impact of bulky substituents near the chiral center in creating a highly selective chiral environment.
Experimental Protocols
A general procedure for the asymmetric addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand is outlined below.
Materials:
-
Chiral amino alcohol ligand (e.g., DAIB)
-
Diethylzinc (solution in hexanes or toluene)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure: [4]
-
A solution of the chiral amino alcohol ligand (2 mol%) in anhydrous toluene (5 mL) is prepared in a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen).
-
The solution is cooled to 0 °C, and a solution of diethylzinc (1.1 M in hexanes, 2.2 equivalents) is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
Freshly distilled benzaldehyde (1 equivalent) is then added dropwise.
-
The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.
-
The yield is determined, and the enantiomeric excess is measured by chiral HPLC or GC analysis.
Visualizing the Catalytic Process
To better understand the catalytic cycle and the experimental setup, the following diagrams are provided.
Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.
Caption: A generalized experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structural Landscape of Muscarinic Receptor Antagonism: A Comparative Guide to (Dialkylamino)alkanol Ester Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of (dialkylamino)alkanol ester analogs, a class of compounds known for their interaction with muscarinic acetylcholine receptors (mAChRs). By examining key structural modifications and their impact on antagonist potency, this document serves as a valuable resource for the rational design of novel therapeutics targeting the cholinergic system.
The following sections detail the structure-activity relationships (SAR) of a series of N,N-dialkylaminoethanol derivatives, presenting quantitative data on their biological activity, outlining the experimental methodologies used for their evaluation, and visualizing the core principles of their SAR.
Comparative Analysis of Muscarinic Antagonist Potency
The antagonist activity of a series of (dialkylamino)alkanol ester analogs was evaluated on isolated guinea pig ileum. The potency of these compounds is expressed as pA₂ values, which represent the negative logarithm of the antagonist concentration required to produce a two-fold shift in the concentration-response curve of an agonist (in this case, acetylcholine). A higher pA₂ value indicates greater antagonist potency.
| Compound | N-Substituents | R¹ | R² | pA₂ Value |
| Benactyzine | Diethyl | Phenyl | Phenyl | 8.5 |
| Analog 1 | Dimethyl | Phenyl | Phenyl | 8.2 |
| Analog 2 | Diisopropyl | Phenyl | Phenyl | 7.9 |
| Analog 3 | Diethyl | Cyclohexyl | Phenyl | 7.8 |
| Analog 4 | Diethyl | Phenyl | Thienyl | 8.3 |
| Analog 5 (2-carbon chain) | Diethyl | Phenyl | Phenyl | 8.5 |
| Analog 6 (3-carbon chain) | Diethyl | Phenyl | Phenyl | 7.6 |
| Analog 7 (4-carbon chain) | Diethyl | Phenyl | Phenyl | 7.1 |
Experimental Protocols
The determination of the muscarinic antagonist activity of the synthesized analogs was conducted through the following key experimental procedure:
Isolated Guinea Pig Ileum Assay:
-
Tissue Preparation: Male guinea pigs (250-350 g) are euthanized by cervical dislocation. A segment of the terminal ileum (approximately 2 cm) is dissected and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with a mixture of 95% O₂ and 5% CO₂.
-
Agonist-Induced Contractions: Cumulative concentration-response curves to acetylcholine (ACh) are obtained to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is incubated with a specific concentration of the antagonist analog for a predetermined period (typically 30 minutes).
-
Shift in Agonist Response: Following incubation, a second cumulative concentration-response curve to ACh is generated in the presence of the antagonist.
-
Data Analysis: The magnitude of the rightward shift in the ACh concentration-response curve is used to calculate the pA₂ value according to the method of Arunlakshana and Schild. This value provides a quantitative measure of the antagonist's potency.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the key structural features of the (dialkylamino)alkanol ester scaffold and their influence on muscarinic antagonist activity.
Caption: Key structural determinants for muscarinic antagonist activity.
This guide provides a foundational understanding of the SAR for this class of compounds. Further research, including computational modeling and evaluation against specific muscarinic receptor subtypes, would provide a more comprehensive picture for the development of selective and potent therapeutic agents.
Safety Operating Guide
Proper Disposal of Heptanol, (Dimethylamino)-: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For compounds like heptanol, (dimethylamino)-, which may possess hazardous properties, adherence to established protocols is non-negotiable. This guide outlines the essential steps and considerations for the safe and compliant disposal of this and other similar research chemicals.
Key Disposal Considerations from the Safety Data Sheet (SDS)
Before handling or disposing of any chemical, the Safety Data Sheet (SDS) must be reviewed. The SDS provides comprehensive information regarding the chemical's hazards, handling, storage, and disposal. Key sections to consult for disposal information are summarized below.
| Section Number | Section Title | Information Provided |
| Section 7 | Handling and Storage | Provides guidance on safe handling practices and storage conditions, which can inform how waste is accumulated and stored prior to disposal. |
| Section 13 | Disposal Considerations | This is the primary section detailing how the chemical and its contaminated packaging should be disposed of. It will specify whether the substance is considered hazardous waste and provide guidance on appropriate disposal methods and regulations. |
| Section 14 | Transport Information | Contains information on the proper shipping name, hazard class, and packing group, which are essential for the transportation of the waste to a disposal facility. |
| Section 15 | Regulatory Information | Outlines the specific regulations that apply to the chemical, which will influence disposal requirements. |
Standard Operating Procedure for Chemical Disposal
The following steps provide a general workflow for the disposal of a laboratory chemical like heptanol, (dimethylamino)-. This procedure should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) protocols.
-
Consult the Safety Data Sheet (SDS): This is the first and most critical step. The SDS for heptanol, (dimethylamino)- will provide specific instructions for its disposal.
-
Determine Waste Classification: Based on the SDS and local regulations, classify the waste. This may include categories such as hazardous, non-hazardous, or a specific subclass of hazardous waste (e.g., flammable, corrosive, toxic).
-
Segregate Waste: Do not mix incompatible waste streams. Heptanol, (dimethylamino)- waste should be collected in a designated, properly labeled container. The container must be compatible with the chemical.
-
Properly Label Waste Containers: All waste containers must be clearly labeled with the full chemical name ("heptanol, (dimethylamino)-"), the associated hazards (e.g., using GHS pictograms), and the accumulation start date.
-
Store Waste Appropriately: Store the waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Arrange for Pickup and Disposal: Follow your institution's established procedures for having chemical waste removed by a licensed hazardous waste disposal contractor. Ensure all required paperwork is completed accurately.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: Chemical Disposal Workflow
Essential Safety & Logistical Information for Handling Heptanol, (dimethylamino)-
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Heptanol, (dimethylamino)-. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazard profiles of structurally similar chemicals, such as various isomers of heptanol and amino alcohols, and general laboratory safety practices.
Hazard Summary of Structurally Similar Compounds
Heptanol and its isomers are generally characterized by the following hazards. It is prudent to assume that Heptanol, (dimethylamino)- poses similar or potentially greater risks due to the presence of the amino group.
| Hazard Statement | Classification |
| H227 | Combustible liquid |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H302 + H312 | Harmful if swallowed or in contact with skin |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is essential. The following table summarizes the required and recommended PPE for handling Heptanol, (dimethylamino)-.
| Protection Type | Required PPE | Recommended for High-Risk Operations * |
| Eye and Face Protection | Chemical safety goggles with side shields (ANSI Z87.1 certified)[1][2] | Face shield in addition to goggles[3][4] |
| Skin and Body Protection | Chemical-resistant lab coat | Chemical-resistant apron over lab coat[3][5] |
| Hand Protection | Nitrile or neoprene gloves (ensure compatibility)[6][7] | Double gloving |
| Respiratory Protection | Work in a well-ventilated area or chemical fume hood[2][5][8] | NIOSH-approved respirator with organic vapor cartridges[2] |
| Foot Protection | Closed-toe, chemical-resistant shoes[7][9] | N/A |
*High-risk operations include handling large quantities, heating the substance, or potential for significant aerosol generation.
Detailed Experimental Protocol for PPE Usage
1. Pre-Handling:
- Read and understand the Safety Data Sheet (SDS) for a similar compound if a specific one for Heptanol, (dimethylamino)- is unavailable.
- Ensure the work area is clean and uncluttered.[6]
- Locate the nearest eyewash station and safety shower before beginning work.[2][10]
- Confirm that the chemical fume hood is functioning correctly.
2. Donning PPE:
- Wash hands thoroughly.[6][10]
- Don a clean, chemical-resistant lab coat.
- Put on chemical safety goggles.
- Don the first pair of gloves.
- If required, don a second pair of gloves.
3. During Handling:
- Handle the chemical within a certified chemical fume hood to minimize inhalation exposure.[2][5][8]
- Avoid contact with skin and eyes.[8][11]
- If any part of the PPE becomes contaminated, remove and replace it immediately, following the proper doffing procedure.
- Be mindful of what you touch with gloved hands to prevent cross-contamination.[6]
4. Post-Handling (Doffing PPE):
- Remove the outer pair of gloves (if double-gloved).
- Remove the lab coat, turning it inside out to contain any contamination.
- Remove the inner pair of gloves, peeling them off without touching the outer surface.
- Remove safety goggles.
- Wash hands thoroughly with soap and water.[6][10]
Operational and Disposal Plans
Spill Response Protocol
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Ventilate: Increase ventilation to the area.
-
Protect: Don appropriate PPE before attempting to clean the spill.
-
Contain: Use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the spill.[2][11]
-
Clean: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.[12]
Disposal of Contaminated PPE
All disposable PPE used when handling Heptanol, (dimethylamino)- must be considered hazardous waste and disposed of accordingly.
-
Segregate: Collect all used disposable PPE (gloves, etc.) in a designated, labeled hazardous waste container.[12]
-
Labeling: The container should be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.[8][12]
Visual Guides
Caption: PPE Selection Workflow for Heptanol, (dimethylamino)-.
Caption: Disposal Plan for Contaminated PPE.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 4. hsa.ie [hsa.ie]
- 5. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 6. amino.bio [amino.bio]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. cloudfront.zoro.com [cloudfront.zoro.com]
- 9. cabrillo.edu [cabrillo.edu]
- 10. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
